6-Chloro-2-phenylquinoline-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNVKXDNFUTEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285519 | |
| Record name | 6-chloro-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-62-1 | |
| Record name | NSC42124 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathways for 6-Chloro-2-phenylquinoline-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details established methodologies, including the Pfitzinger and Doebner reactions, complete with experimental protocols, reaction mechanisms, and relevant chemical data.
Core Synthesis Pathways
Two principal routes for the synthesis of this compound are well-established in organic chemistry: the Pfitzinger reaction and the Doebner reaction.
Pfitzinger Synthesis (Primary Route)
The Pfitzinger reaction is a robust and widely utilized method for preparing quinoline-4-carboxylic acids. The synthesis of the target molecule commences with the base-catalyzed condensation of 5-chloroisatin with acetophenone.[1] The reaction proceeds through the initial ring-opening of the isatin derivative to form a keto-acid, followed by condensation with the ketone to form an enamine, which then undergoes cyclization and dehydration to yield the final quinoline structure.[1][2]
Caption: Pfitzinger synthesis of this compound.
Doebner Reaction (Alternative Route)
The Doebner reaction provides an alternative, three-component approach to quinoline-4-carboxylic acids.[3] This method involves the reaction of an aniline, an aldehyde, and pyruvic acid.[3] For the synthesis of the target compound, 4-chloroaniline serves as the aniline component, reacting with benzaldehyde and pyruvic acid. The reaction is typically catalyzed by acid and proceeds through the formation of a Schiff base, followed by the addition of the enolate of pyruvic acid, intramolecular cyclization, and subsequent oxidation to yield the aromatic quinoline.[4]
Caption: Doebner reaction pathway for this compound.
Data Presentation
The following tables summarize the key chemical data for the target compound and its precursors. Note that experimental yields for the synthesis of this compound are not consistently reported in the surveyed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6633-62-1 | [5] |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [5] |
| Molecular Weight | 283.71 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | Data not consistently reported in literature. | |
| Yield | Data not consistently reported in literature. |
Table 2: Key Reactants
| Reactant | Pathway | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Chloroisatin | Pfitzinger | C₈H₄ClNO₂ | 181.58 |
| Acetophenone | Pfitzinger | C₈H₈O | 120.15 |
| 4-Chloroaniline | Doebner | C₆H₆ClN | 127.57 |
| Benzaldehyde | Doebner | C₇H₆O | 106.12 |
| Pyruvic Acid | Doebner | C₃H₄O₃ | 88.06 |
Experimental Protocols
The following are detailed experimental protocols for the primary synthesis pathways.
Protocol 1: Pfitzinger Synthesis
This protocol is adapted from generalized procedures for the Pfitzinger reaction.[1]
Workflow Diagram:
Caption: Experimental workflow for the Pfitzinger synthesis and workup.
Materials:
-
5-Chloroisatin (1.0 equivalent)
-
Acetophenone (1.2 equivalents)
-
Potassium Hydroxide (KOH) (2.5 equivalents)
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Concentrated Hydrochloric acid (HCl) or Glacial Acetic acid (AcOH)
Procedure:
-
Reaction Setup: Prepare a 20% aqueous ethanol solution. In a round-bottom flask, dissolve potassium hydroxide (2.5 eq.) in the aqueous ethanol.
-
Addition of Reactants: To the basic solution, add 5-chloroisatin (1.0 eq.) and acetophenone (1.2 eq.).
-
Reaction: Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup (Solvent Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup (Aqueous Phase): Dissolve the resulting residue in a minimum amount of water. Wash the aqueous solution with diethyl ether (e.g., 2 x 20 mL) to remove any unreacted acetophenone.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically at pH 4-5).
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the final product, this compound, in a vacuum oven.
Protocol 2: Doebner Reaction
This protocol is a representative procedure for the Doebner reaction, adapted for the synthesis of the target molecule.[4][7]
Materials:
-
4-Chloroaniline (1.1 equivalents)
-
Benzaldehyde (1.0 equivalent)
-
Pyruvic acid (1.0 equivalent)
-
Ethanol (or other suitable solvent like acetonitrile)
-
Acid catalyst (e.g., Iron(III) trifluoromethanesulfonate (15 mol%), Trifluoroacetic acid (catalytic amount), or BF₃·OEt₂)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-chloroaniline (1.1 eq.), benzaldehyde (1.0 eq.), pyruvic acid (1.0 eq.), and the solvent (e.g., ethanol).
-
Catalyst Addition: Add the acid catalyst to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture (e.g., 80°C for ethanol) for several hours (typically 3-20h, depending on the catalyst and substrates).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If not, the reaction mixture is typically poured into ice water to induce precipitation.
-
Purification: The resulting solid is collected by filtration. Further purification can be achieved by dissolving the solid in an aqueous basic solution (e.g., K₂CO₃), filtering to remove non-acidic impurities, and then re-precipitating the product by adding acid. Recrystallization from a suitable solvent like ethanol can be performed for final purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Phenylquinoline-4-carboxylic Acid | 132-60-5 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Pfitzinger Reaction for the Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pfitzinger reaction for the synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document details the reaction mechanism, experimental protocols, and characterization data, presented in a clear and structured format to aid researchers in their synthetic endeavors.
Introduction
The Pfitzinger reaction, a robust and versatile method for the synthesis of quinoline-4-carboxylic acids, proceeds through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] This reaction is of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of biologically active molecules. This guide focuses on the specific synthesis of this compound, a valuable building block in drug discovery.
Reaction Mechanism and Workflow
The synthesis of this compound via the Pfitzinger reaction involves a two-step process. The initial and core step is the base-catalyzed condensation of 5-chloroisatin with acetophenone to form the desired quinoline-4-carboxylic acid.[1]
The reaction mechanism proceeds as follows:
-
Ring Opening: The reaction is initiated by the base-induced hydrolysis of the amide bond in 5-chloroisatin, leading to the formation of a keto-acid intermediate.[1][2]
-
Condensation and Tautomerization: The ketone, acetophenone, then reacts with the aniline moiety of the ring-opened intermediate to form an imine, which subsequently tautomerizes to a more stable enamine.[1]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final product, this compound.[2]
A general experimental workflow for this synthesis is outlined below.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Diethyl Ether
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3.5 equivalents) in a 20% aqueous ethanol solution.
-
Addition of Reactants: To the basic solution, add 5-chloroisatin (1 equivalent) and acetophenone (1.1-1.2 equivalents).[1]
-
Reaction: Heat the reaction mixture to a gentle reflux at 80-90 °C and maintain for 18-36 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl or glacial acetic acid until a precipitate forms.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven to yield this compound.
-
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product. Note that the yield and some spectroscopic data are for the closely related isomer, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, and are provided for illustrative purposes due to the limited availability of specific data for the 6-chloro isomer.[3]
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Chloroisatin | C₈H₄ClNO₂ | 181.58 |
| Acetophenone | C₈H₈O | 120.15 |
| This compound | C₁₆H₁₀ClNO₂ | 283.71[4][5] |
Table 2: Illustrative Reaction Data for a Related Isomer
| Product | Yield (%) | Melting Point (°C) | Reference |
| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 29 | Not Reported | [3] |
Characterization Data (Illustrative for a Related Isomer)
The following characterization data is for the isomer 2-(4-Chlorophenyl)quinoline-4-carboxylic acid and serves as a reference for the expected spectral features of this compound.[3]
Table 3: Spectroscopic Data for 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.66 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.35 (d, J = 8.2 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.88 (t, J = 7.6 Hz, 1H), 7.73 (t, J = 7.6 Hz, 1H), 7.64 (d, J = 8.2 Hz, 2H). |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₆H₁₀ClNO₂: 284.04336; found: 284.04630. |
Expected IR Spectral Features:
Based on the functional groups present in this compound, the following characteristic peaks are expected in the Infrared (IR) spectrum:
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C and C=N stretches (Aromatic/Quinoline): Multiple peaks in the 1600-1450 cm⁻¹ region.
-
C-Cl stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.
Expected Mass Spectrometry Fragmentation:
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 283 (for ³⁵Cl) and 285 (for ³⁷Cl) in an approximate 3:1 ratio. Common fragmentation patterns for quinoline-4-carboxylic acids involve the loss of COOH (m/z 45) and CO₂ (m/z 44).
Conclusion
The Pfitzinger reaction provides an effective and straightforward route for the synthesis of this compound. This technical guide offers a detailed protocol and foundational data to assist researchers in the preparation and characterization of this important synthetic intermediate. The provided information, including the reaction mechanism and experimental workflow, should serve as a valuable resource for professionals in the fields of organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6633-62-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
The Gould-Jacobs Synthesis of Quinolines: A Technical Guide for Drug Discovery and Development
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and highly versatile method for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to these valuable pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the Gould-Jacobs synthesis, including its mechanism, applications, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in this field.
Reaction Mechanism and Core Principles
The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[2][3] This is followed by a high-temperature intramolecular cyclization, subsequent hydrolysis of the ester, and finally decarboxylation to yield the 4-hydroxyquinoline product.[1][3] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][3]
The reaction proceeds through the following key steps:
-
Condensation: The synthesis is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the alkoxymethylenemalonate ester. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2][3]
-
Thermal Cyclization: This crucial step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[1][2] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or through microwave irradiation.[1]
-
Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[1]
-
Saponification and Decarboxylation: The ester group is typically hydrolyzed to a carboxylic acid using a base, such as sodium hydroxide.[3] Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[1][3]
Applications in Drug Development
The Gould-Jacobs reaction is a vital tool for synthesizing the quinoline core structure found in numerous pharmaceuticals. Its applications include:
-
Quinolone Antibiotics: Many broad-spectrum antibiotics are based on the quinolone scaffold, and this reaction provides a direct route to their synthesis. Notable examples include nalidixic acid, rosoxacin, and oxolinic acid.[1][3]
-
Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a key intermediate for several antimalarial agents like chloroquine, utilizes this reaction.[1][3]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The syntheses of floctafenine and glafenine, both fenamate-class NSAIDs, rely on the Gould-Jacobs reaction.[1][3]
-
Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, antiviral, and central benzodiazepine receptor (BZR) antagonist agents.[3]
Quantitative Data Presentation
The efficiency of the Gould-Jacobs cyclization is highly dependent on reaction conditions. The following tables summarize quantitative data for the synthesis of key quinoline intermediates.
Microwave-Assisted Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate
Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[4] The following data, sourced from a Biotage application note, illustrates the effect of temperature and time on the reaction of aniline and DEEM.[1]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | 250 | 10 | 11 | 1 |
| 2 | 300 | 10 | 20 | 37 |
| 3 | 250 | 20 | 12 | 1 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 18 | 47 |
Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, the product yield remains low even after 20 minutes.[1] Increasing the temperature to 300 °C significantly boosts the yield.[1] However, prolonged reaction times at high temperatures can lead to product degradation.[1] Entry 5 demonstrates that a shorter reaction time at a high temperature can provide the highest isolated yield, highlighting the need for careful optimization of both temperature and time.[1]
Synthesis of Substituted 3-Acetyl-4-hydroxyquinolines
The following table presents data on the synthesis of various substituted 3-acetyl-4-hydroxyquinolines, comparing classical and microwave-assisted methods.
| Substituent | Method | Reaction Time | Yield (%) | Melting Point (°C) |
| 7-Chloro | Classical | 4 h | 65 | 290-292 |
| Microwave | 8 min | 85 | 291-292 | |
| 7-Methyl | Classical | 5 h | 62 | 278-280 |
| Microwave | 10 min | 82 | 279-280 | |
| 8-Methyl | Classical | 5 h | 60 | 260-262 |
| Microwave | 10 min | 80 | 261-262 | |
| 6-Bromo | Classical | 4.5 h | 68 | >300 |
| Microwave | 9 min | 88 | >300 | |
| 7-Methoxy | Classical | 6 h | 55 | 248-250 |
| Microwave | 12 min | 78 | 249-250 | |
| 6-Nitro | Classical | 4 h | 60 | >300 |
| Microwave | 8 min | 80 | >300 |
Experimental Protocols
Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.
Protocol 1: Conventional High-Temperature Synthesis of 4,7-Dichloroquinoline
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.
Step A: Diethyl (m-chloroanilino)methylenemalonate
-
Reaction Setup: In a 500-mL round-bottomed flask fitted with a steam bath, combine m-chloroaniline (63.8 g, 0.5 mole) and diethyl ethoxymethylenemalonate (108 g, 0.5 mole).
-
Heating: Heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape. The warm product is used directly in the next step.
Step B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
-
Cyclization: In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling. Pour the product from Step A through the condenser. Continue heating for 1 hour, during which the cyclized product crystallizes.
-
Isolation: Cool the mixture, filter, and wash the filter cake with two 400-mL portions of Skellysolve B to remove colored impurities.
-
Saponification: Mix the air-dried filter cake with 1 L of 10% aqueous sodium hydroxide and reflux vigorously until all the solid ester dissolves (approximately 1 hour).
-
Acidification: Cool the saponification mixture and separate the aqueous solution from any oil. Acidify the solution to Congo red paper with concentrated hydrochloric acid.
-
Collection: Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water. The yield is 190–220 g (85–98%).
Step C: 7-Chloro-4-quinolinol and 4,7-dichloroquinoline
-
Decarboxylation: Suspend the air-dried acid from Step B in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and a reflux condenser. Boil the mixture for 1 hour under a stream of nitrogen.
-
Chlorination: Cool the clear, light-brown solution to room temperature and add 90 mL (150 g, 0.98 mole) of phosphorus oxychloride. Raise the temperature to 135–140°C and stir for 1 hour.
-
Work-up: Cool the reaction mixture and pour it into a separatory funnel. Rinse the flask with ether and add the rinsing to the funnel. Wash the solution with three 500-mL portions of 10% hydrochloric acid.
-
Neutralization and Isolation: Cool the combined acid extracts in ice and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline. The yield is 110–120 g (55–60%) with a melting point of 84–85°C.[5][6]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate
This protocol provides a rapid and efficient cyclization using microwave irradiation.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (2.5 mL)
-
Microwave reactor
-
Acetonitrile (ice-cold)
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[7] The excess DEEM serves as both a reagent and a solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the specified time (e.g., 5 minutes) as detailed in Table 1.[7]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity. The product should have a purity of >95%.[8]
Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid.
Procedure:
-
Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of 2N sodium hydroxide solution.
-
Stir the reaction under refluxing conditions for 2 hours.
-
After cooling, filter the mixture and acidify the filtrate to pH 4 with 2N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a pale white solid (10.5 g, 92% yield).[9]
-
Characterization (¹H NMR, DMSO-d₆): δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).[9]
Conclusion
The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of quinolines and their derivatives. While the classical protocol is robust, modern advancements, particularly the use of microwave-assisted synthesis, have made this reaction more efficient and amenable to high-throughput synthesis, which is crucial in the context of modern drug discovery and development.[2] The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in synthetic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-2-phenylquinoline-4-carboxylic acid. This compound is a member of the quinoline class of molecules, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1] The information presented herein is essential for predicting the compound's behavior in biological systems, guiding formulation strategies, and informing further research and development.
Core Physicochemical Data
| Property | Value | Data Source |
| Molecular Formula | C₁₆H₁₀ClNO₂ | PubChem[2] |
| Molecular Weight | 283.71 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 6633-62-1 | PubChem[2][3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be poorly soluble in water.[4] | Inferred from related compounds[4] |
| logP (Octanol-Water Partition Coefficient) | 4 | Computed by XLogP3 3.0[2] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18[2] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via the Pfitzinger reaction.[5] This method involves the base-catalyzed condensation of 5-chloroisatin with acetophenone.[5] The resulting intermediate is the target compound, which can be further processed, for instance, by thermal decarboxylation to yield 6-Chloro-2-phenylquinolin-4-ol.[5]
Below are detailed, standard methodologies that can be employed to experimentally determine the key physicochemical properties of this compound.
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
-
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.[6]
-
Solubility is a critical parameter that influences a drug's absorption and bioavailability.
-
Methodology:
-
An excess amount of this compound is added to a known volume of a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[6]
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and biological interactions.
-
Methodology:
-
A solution of the compound at a known concentration is prepared in a suitable solvent system (e.g., water with a co-solvent like DMSO if solubility is limited).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), as the compound is acidic.
-
The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[6]
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
-
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.
-
Methodology:
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or buffer).
-
The mixture is shaken vigorously until the compound has partitioned between the two phases and equilibrium is established.
-
The layers are separated by centrifugation.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[6]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Biological Activity and Signaling Pathways
Derivatives of the quinoline scaffold are recognized for their potential as anticancer agents.[1] While the specific biological targets of this compound are not extensively documented, structurally related compounds have been shown to act as inhibitors of critical signaling pathways that are often dysregulated in cancer.[7]
One such pathway is the PI3K/AKT/mTOR pathway, a key regulator of cell growth, proliferation, and survival.[1] Quinoline derivatives have been developed as inhibitors of PI3K, which blocks downstream signaling and can lead to the inhibition of tumor growth.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6633-62-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. 2-苯基-4-喹啉羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-2-phenylquinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and its role as a key intermediate in the development of pharmacologically active compounds.
Chemical Identity and Properties
This compound is a heterocyclic organic compound.[1] Its core structure features a quinoline ring system, which is a common scaffold in a wide range of biologically active molecules, including anticancer, antimalarial, and antibacterial agents.[2]
Structure:
The chemical structure of this compound is characterized by a phenyl group at the 2-position and a chlorine atom at the 6-position of the quinoline-4-carboxylic acid backbone.
SMILES: C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O[3]
InChI: InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20)[3]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 6633-62-1 | [3][4] |
| Molecular Formula | C16H10ClNO2 | [3][4] |
| Molecular Weight | 283.72 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| MDL Number | MFCD00487571 | [4] |
Synthesis via Pfitzinger Reaction
The primary synthetic route to this compound is the Pfitzinger reaction. This established method involves the base-catalyzed condensation of 5-chloroisatin with an α-methyl ketone, in this case, acetophenone.[5] The reaction proceeds through the ring-opening of the isatin derivative, followed by condensation and cyclization to form the quinoline ring.[5]
This protocol details the synthesis of this compound.[5]
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Concentrated Hydrochloric acid (HCl) or Glacial Acetic acid (AcOH)
Procedure:
-
Preparation of Basic Solution: Prepare a 20% aqueous ethanol solution. In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of this solution.[5]
-
Addition of Reactants: Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.[5]
-
Reaction Reflux: Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.[5]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[5]
-
Dissolve the resulting residue in a minimum amount of water.[5]
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.[5]
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically at pH 4-5).[5]
-
-
Product Collection and Purification:
References
An In-depth Technical Guide on the Discovery and Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and foundational synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid, a significant scaffold in medicinal chemistry. This document details the seminal Doebner reaction, presents a modern experimental protocol, summarizes key quantitative data, and illustrates the relevant reaction workflow and a primary biological signaling pathway associated with this class of compounds.
Discovery and Foundational Synthesis
The synthesis of 2-substituted quinoline-4-carboxylic acids was first reported by the German chemist Oskar Doebner in 1887.[1][2] His pioneering work established a three-component reaction, now known as the Doebner reaction , which condenses an aromatic amine, an aldehyde, and pyruvic acid to form the quinoline core.[3]
This compound is a classic exemplar of this reaction. Its synthesis is achieved through the condensation of 4-chloroaniline, benzaldehyde, and pyruvic acid.[3][4] While the traditional Doebner reaction was known to sometimes produce low yields, especially with anilines bearing electron-withdrawing groups like 4-chloroaniline, modern modifications have significantly improved its efficiency and scope.[5]
The reaction is believed to proceed via the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent oxidation to yield the final quinoline product.[5]
Physicochemical and Computed Properties
The key properties of this compound are summarized below. This data is essential for its characterization, handling, and application in further research and development.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 6633-62-1 | [6] |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [6] |
| Molecular Weight | 283.71 g/mol | [6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | [6] |
| InChIKey | GSNVKXDNFUTEFY-UHFFFAOYSA-N | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Experimental Protocol: The Doebner Reaction
The following is a representative, modern protocol for the synthesis of quinoline-4-carboxylic acids via a Doebner hydrogen-transfer reaction, which is particularly effective for substituted anilines.[7]
Reagents:
-
4-Chloroaniline
-
Benzaldehyde
-
Pyruvic Acid
-
Boric trifluoride etherate (BF₃·Et₂O) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-chloroaniline (1.2 equivalents) and benzaldehyde (1.2 equivalents) in acetonitrile, add BF₃·Et₂O (0.5 equivalents).
-
Stir the resulting mixture at 65 °C for 1 hour to facilitate the formation of the Schiff base intermediate.[8]
-
Prepare a solution of pyruvic acid (1.0 equivalent) in acetonitrile.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 1-3 hours while maintaining the temperature at 65 °C.[7]
-
Continue to stir the reaction mixture at 65 °C for an additional 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound via the Doebner reaction.
Biological Activity and Signaling Pathway
Quinoline-based compounds are recognized for a wide spectrum of biological activities, including anticancer properties.[9] Specifically, quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8] Constitutive activation of STAT3 is a hallmark of many human cancers, where it promotes cell proliferation, survival, and metastasis.[8][10]
The mechanism of inhibition involves the small molecule binding to the SH2 domain of the STAT3 monomer.[8] This binding event physically obstructs the formation of STAT3 homodimers, which is a critical step for its activation.[11] Without dimerization, STAT3 cannot translocate to the nucleus to initiate the transcription of its target oncogenes, such as c-myc and survivin.[12]
The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by a quinoline-4-carboxylic acid derivative.
References
- 1. Doebner Reaction [drugfuture.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 6-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the spectroscopic and physicochemical properties of 6-Chloro-2-phenylquinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry. Quinoline scaffolds are integral to the development of novel therapeutic agents due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] This guide details the expected spectroscopic data (NMR, IR, Mass Spectrometry), outlines relevant experimental protocols, and visualizes key synthetic and biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 6633-62-1 | [2][3] |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [2][3] |
| Molecular Weight | 283.71 g/mol | [2] |
| Exact Mass | 283.0400063 Da | [2] |
| IUPAC Name | This compound | [2] |
Spectroscopic Data
While specific, experimentally-derived spectra for this exact compound are not widely published, the following tables summarize the expected spectroscopic data based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The expected proton NMR chemical shifts are influenced by the aromatic rings and the electron-withdrawing nature of the chlorine atom and the carboxylic acid group. Protons on the quinoline and phenyl rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield shift.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carboxyl carbon. The carbonyl carbon of the carboxylic acid is characteristically deshielded.[4]
Table 1: Predicted NMR Data (in DMSO-d₆)
| Data Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~14.0 | Broad Singlet | -COOH |
| ~8.7 | Doublet | Quinoline H | |
| ~8.5 | Singlet | Quinoline H | |
| ~8.3 | Doublet | Phenyl H | |
| ~8.2 | Doublet | Quinoline H | |
| ~7.9 | Triplet | Quinoline H | |
| ~7.7 | Triplet | Phenyl H | |
| ~7.6 | Multiplet | Phenyl H | |
| ¹³C NMR | ~167 | Singlet | C=O (Carboxylic Acid) |
| 120 - 150 | Multiple Signals | Aromatic Carbons |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band and a sharp, intense C=O stretching band.[5][6]
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (C=O) |
| 1680 - 1640 | Medium | C=C Stretch | Aromatic |
| ~1300 | Medium | C-O Stretch | Carboxylic Acid |
| ~850 | Strong | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For quinoline-4-carboxylic acids, a primary fragmentation pathway is the loss of the carboxyl group.[7]
Table 3: Predicted Mass Spectrometry Data
| m/z | Predicted Ion | Notes |
| 283/285 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |
| 238/240 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). A major fragment.[7] |
| 210/212 | [M - COOH - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |
Experimental Protocols
Synthesis via Pfitzinger Reaction
This compound can be synthesized via the Pfitzinger reaction, which involves the base-catalyzed condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.[8]
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
Procedure:
-
Prepare a 20% aqueous ethanol solution.
-
In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the aqueous ethanol solution.[8]
-
Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.[8]
-
Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the solution with HCl or AcOH to a pH of 5-6 to precipitate the crude product.[9]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water and then a non-polar solvent like hexane.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR):
-
Prepare a sample by dissolving approximately 5-10 mg of the purified solid in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the resulting Free Induction Decay (FID) data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy:
-
Prepare a solid sample, typically as a KBr (potassium bromide) pellet. Mix a small amount of the compound with dry KBr powder and press it into a transparent disk.
-
Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, commonly using an ionization technique suitable for organic molecules such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualizations
Synthetic Workflow
The Pfitzinger reaction provides a robust method for synthesizing the quinoline-4-carboxylic acid core structure. The workflow begins with the condensation of 5-chloroisatin and acetophenone under basic conditions.
Caption: Synthetic workflow for this compound.
Biological Signaling Pathway
Derivatives of the 6-Chloro-2-phenylquinoline scaffold have shown potential as anticancer agents by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6633-62-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. echemi.com [echemi.com]
- 7. chempap.org [chempap.org]
- 8. benchchem.com [benchchem.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. benchchem.com [benchchem.com]
Solubility Profile of 6-Chloro-2-phenylquinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of 6-Chloro-2-phenylquinoline-4-carboxylic acid in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a general solubility testing workflow, leveraging data from structurally similar compounds to predict its behavior. The provided experimental protocols and data tables serve as a robust framework for researchers to establish the precise solubility parameters of this compound in their own laboratory settings.
Predicted Solubility Characteristics
This compound (C₁₆H₁₀ClNO₂) is a quinoline derivative with a molecular weight of 283.71 g/mol .[1][2] The presence of the quinoline and phenyl rings suggests a lipophilic nature, which would indicate low solubility in aqueous solutions. A structurally related compound, 6-Chloro-2-phenylquinolin-4-ol, is noted to be lipophilic with a high XLogP3 value, requiring organic solvents like Dimethyl Sulfoxide (DMSO) for dissolution.[3] Conversely, the carboxylic acid functional group introduces a polar moiety that can deprotonate in basic solutions, potentially increasing solubility in aqueous bases.
Based on these structural features and data from analogous compounds, the following solubility profile is anticipated:
-
Aqueous Solubility: Expected to be low in neutral aqueous solutions (e.g., water, phosphate-buffered saline).
-
Organic Solvent Solubility: Higher solubility is expected in polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF). Solubility in alcohols (e.g., ethanol, methanol) and chlorinated solvents (e.g., chloroform) is also likely.
-
pH-Dependent Solubility: The carboxylic acid group suggests that the solubility of this compound will be pH-dependent. In basic aqueous solutions (e.g., dilute sodium hydroxide, sodium bicarbonate), the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[4][5][6]
Illustrative Quantitative Solubility Data
| Solvent | Type | Predicted Solubility (mg/mL) at 25°C |
| Water | Polar Protic | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |
| 0.1 M Sodium Hydroxide | Aqueous Basic | > 10 |
| 0.1 M Hydrochloric Acid | Aqueous Acidic | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Ethanol | Polar Protic | 1 - 10 |
| Methanol | Polar Protic | 1 - 10 |
| Chloroform | Non-polar | 0.1 - 1 |
| Diethyl Ether | Non-polar | 0.1 - 1 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound. This protocol is a composite of standard laboratory procedures for solubility assessment.[4][5][6][7]
Objective: To quantitatively determine the solubility of this compound in a range of laboratory solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, 0.1 M NaOH, 0.1 M HCl, DMSO, DMF, Ethanol, Methanol, Chloroform)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated pipettes and syringes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.
-
Tightly cap the vials and vortex for 1-2 minutes to ensure initial dispersion.
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant using a calibrated pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO).
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered supernatant from the saturated solutions with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples into the HPLC system and determine the peak area.
-
Calculate the concentration of the compound in the diluted samples using the calibration curve.
-
Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound.
References
- 1. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6633-62-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This privileged scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives demonstrating potent antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties. The synthetic accessibility and the potential for diverse functionalization of the quinoline ring system allow for the fine-tuning of their biological profiles, making them promising candidates in drug discovery and development. This technical guide provides a comprehensive overview of the core mechanisms of action of quinoline-4-carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Mechanisms of Action and Signaling Pathways
The diverse biological effects of quinoline-4-carboxylic acid derivatives are a result of their interaction with a variety of cellular targets. These interactions can trigger or inhibit specific signaling pathways, leading to the observed therapeutic effects. The primary mechanisms of action identified to date include enzyme inhibition, receptor antagonism, and the induction of cellular stress responses.
Enzyme Inhibition
A significant number of quinoline-4-carboxylic acid derivatives exert their biological effects by inhibiting the activity of key enzymes involved in critical cellular processes.
In the realm of oncology, derivatives of quinoline-4-carboxylic acid have emerged as potent inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), enzymes that play a crucial role in epigenetic regulation. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these derivatives promote histone acetylation, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can lead to the induction of cell cycle arrest and apoptosis in cancer cells.
Specifically, certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have shown significant and selective inhibitory activity against HDAC3. Similarly, other derivatives have been identified as potent and selective inhibitors of SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases. The inhibition of SIRT3 by these compounds has been shown to induce G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.
Signaling Pathway of HDAC Inhibition by Quinoline-4-Carboxylic Acid Derivatives
Caption: Inhibition of HDAC by quinoline-4-carboxylic acid derivatives.
Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to an S-phase cell cycle arrest and halting cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides. A structure-guided approach has led to the development of potent quinoline-based analogues with IC50 values in the nanomolar range.
Signaling Pathway of DHODH Inhibition
Caption: Mechanism of DHODH inhibition by quinoline derivatives.
Beyond HDAC/SIRT and DHODH, various quinoline-4-carboxylic acid derivatives have demonstrated inhibitory effects against other enzymes, including phosphodiesterase, β-glucuronidase, and urease, although the observed inhibition percentages were moderate in some studies.
Receptor Antagonism
Certain quinoline-4-carboxylic acid amides and esters have been synthesized and evaluated for their affinity to serotonin (5-HT) receptors. Notably, some derivatives have shown high affinity and selectivity for the 5-HT3 receptor, acting as antagonists. The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. Antagonism of this receptor is a clinically validated mechanism for antiemetic drugs. The binding affinity of these derivatives is influenced by the distance between the quinoline nitrogen and an azabicyclic nitrogen moiety in the side chain.
Logical Relationship of 5-HT3 Receptor Antagonism
Caption: Quinoline derivatives as 5-HT3 receptor antagonists.
Antibacterial Mechanisms
Derivatives of quinoline-4-carboxylic acid have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. While the precise, broad-spectrum antibacterial mechanism is still under investigation for many derivatives, it is speculated that their action may involve the chelation of divalent metals, which are essential for various bacterial enzymatic processes. The co-planar arrangement of the carboxylic acid group and the nitrogen atom in the quinoline ring is thought to be crucial for this activity. Some derivatives have also been shown to increase the permeability of the plasma membrane in microorganisms.
Anti-inflammatory and Antioxidant Activity
Several quinoline-4-carboxylic acid derivatives have exhibited significant anti-inflammatory properties, with some showing efficacy comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages. The anti-inflammatory mechanism is an area of active research.
In terms of antioxidant activity, studies have shown that certain derivatives possess radical scavenging properties, as demonstrated by the 2,2-diphenyl-1-picrylhydrazyl (DPPC) assay. The presence of an aromatic ring at the 2-position of the quinoline scaffold appears to enhance this antioxidant activity.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for various quinoline-4-carboxylic acid derivatives across different biological assays.
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) |
| P6 | SIRT3 inhibition | MLLr leukemic cell lines | 7.2 |
| Compound 41 | DHODH Inhibition | - | 0.00971 |
| Compound 43 | DHODH Inhibition | - | 0.0262 |
| D28 | HDAC3 selectivity | K562 | 24.45 |
| Compound 7c | Not specified | MCF-7 (Breast) | 1.73 µg/mL |
| Compounds 7, 8, 11, 12, 17, 18 | Not specified | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL |
Table 2: Other Biological Activities
| Compound ID | Activity | Assay/Target | IC50 / Kᵢ / % Inhibition |
| Compound 3 | Leishmanicidal | Leishmania | 76.26 ± 0.71 µg/mL |
| Compound 7 | Leishmanicidal | Leishmania | 62.86 ± 0.35 µg/mL |
| Compound 13 | Phosphodiesterase Inhibition | Phosphodiesterase | 47.2% |
| Compound 9 | β-glucuronidase Inhibition | β-glucuronidase | 47.4% |
| Derivative 5 | 5-HT3 Receptor Antagonism | 5-HT3 Receptor | Kᵢ = 9.9 nM |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | Antioxidant | DPPH radical scavenging | 40.43% inhibition at 5 mg/L |
| 2-methylquinoline-4-carboxylic acid | Antioxidant | DPPH radical scavenging | 30.25% inhibition at 5 mg/L |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of quinoline-4-carboxylic acid derivatives.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives via the Doebner Reaction
This reaction synthesizes quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.
-
Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), 2-nitrobenzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoline-4-carboxylic acid derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for the Doebner Reaction
Caption: General workflow for the synthesis of quinoline-4-carboxylic acids.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline-4-carboxylic acid derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in
A Technical Guide to the Structural Analogs and Derivatives of 6-Chloro-2-phenylquinoline-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 6-chloro-2-phenylquinoline-4-carboxylic acid, a core scaffold with significant potential in medicinal chemistry. This document details synthetic methodologies, presents quantitative biological activity data, explores mechanisms of action through key signaling pathways, and provides detailed experimental protocols for the synthesis and evaluation of these compounds.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in drug discovery due to their diverse pharmacological activities, including anticancer, and antimicrobial properties.[1] The this compound scaffold, in particular, has served as a versatile template for the development of potent inhibitors of various biological targets. The strategic placement of the chloro group at the 6-position and the phenyl group at the 2-position significantly influences the molecule's electronic and steric properties, thereby modulating its interaction with target proteins. This guide will delve into the structure-activity relationships (SAR), synthetic pathways, and biological evaluation of analogs and derivatives of this core structure.
Synthetic Methodologies
The synthesis of this compound and its derivatives is most commonly achieved through classical condensation reactions that form the quinoline core. The Pfitzinger and Gould-Jacobs reactions are two of the most established and versatile methods employed for this purpose.
Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.
References
Methodological & Application
Application Notes: 6-Chloro-2-phenylquinoline-4-carboxylic acid as a Key Intermediate in the Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-phenylquinoline-4-carboxylic acid is a vital heterocyclic intermediate, serving as a versatile scaffold in medicinal chemistry. Its rigid, planar structure and the presence of reactive functional groups make it an ideal starting material for the synthesis of complex molecules with significant therapeutic potential. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This document provides detailed protocols and application notes for the use of this compound as a key intermediate in the synthesis of potent and selective Histone Deacetylase (HDAC) inhibitors for anticancer drug discovery.
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3][4] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression and tumor progression.[5][6] HDAC inhibitors have emerged as a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][7] The 2-phenylquinoline-4-carboxylic acid core has been successfully incorporated as a "cap" region in the design of novel HDAC inhibitors, providing strong hydrophobic interactions with the active site of the enzyme.[3][8]
This guide focuses on the synthesis of a specific HDAC3-selective inhibitor, herein designated as Compound D28 , which has shown potent in vitro anticancer activity.[8]
Synthesis of HDAC Inhibitor D28: An Overview
The synthetic pathway to Compound D28 is a multi-step process that begins with the formation of the quinoline core, followed by the introduction of a linker moiety and the final installation of the zinc-binding group (a hydroxamic acid).
Caption: General workflow for the synthesis of HDAC Inhibitor D28.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate 1) via Pfitzinger Reaction
This protocol is adapted from established Pfitzinger reaction procedures for the synthesis of substituted 2-phenylquinoline-4-carboxylic acids.[9] The reaction involves the base-catalyzed condensation of 5-chloroisatin with acetophenone.[9]
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
Procedure:
-
In a round-bottom flask, prepare a 20% aqueous ethanol solution. Dissolve potassium hydroxide (35 mmol) in 50 mL of this solution.
-
To the basic solution, add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol).[9]
-
Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.[9]
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).[9]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove inorganic salts.[9]
-
Dry the product, this compound, in a vacuum oven.
Protocol 2: Synthesis of Methyl 4-(4-(6-chloro-2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (Intermediate 2)
This protocol describes the amide coupling of Intermediate 1 with the piperazine linker.
Materials:
-
This compound (Intermediate 1)
-
Methyl 4-(piperazin-1-yl)benzoate
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add TBTU (1.2 eq) and Et₃N (2.5 eq) to the solution and stir for 20 minutes at room temperature.
-
Add Methyl 4-(piperazin-1-yl)benzoate (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 2.
Protocol 3: Synthesis of N-hydroxy-4-(4-(6-chloro-2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzamide (HDAC Inhibitor D28)
This protocol outlines the final step, the conversion of the methyl ester to the hydroxamic acid.[7][8]
Materials:
-
Methyl 4-(4-(6-chloro-2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (Intermediate 2)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
Prepare a fresh solution of hydroxylamine in methanol. In a flask, dissolve NH₂OH·HCl (4.0 eq) in methanol, then add a solution of KOH (4.0 eq) in methanol. Stir for 30 minutes and filter off the precipitated KCl.
-
Dissolve Intermediate 2 (1.0 eq) in methanol.
-
Add the freshly prepared methanolic hydroxylamine solution to the solution of Intermediate 2.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.[10]
-
Upon completion, remove the solvent under reduced pressure.
-
Add 3 M HCl to the residue to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the final HDAC Inhibitor D28 .
Quantitative Data
The following tables summarize the biological activity of the target compound D28 and its analogues.
Table 1: In Vitro HDAC Enzyme Inhibitory Activity [4][8]
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
| D28 | >100 | >100 | 24.45 | >100 |
| SAHA (Vorinostat) | 0.08 | 0.12 | 0.06 | 0.21 |
Data indicates that Compound D28 is a selective inhibitor of HDAC3.
Table 2: In Vitro Antiproliferative Activity against Various Cancer Cell Lines [8]
| Compound | K562 IC₅₀ (µM) | U266 IC₅₀ (µM) | U937 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| D28 | 1.02 | 1.08 | 1.11 | 5.66 | 4.15 | 2.83 |
| SAHA (Vorinostat) | 1.33 | 1.54 | 1.25 | 5.77 | 4.21 | 3.12 |
Cell lines: K562 (chronic myelogenous leukemia), U266 (multiple myeloma), U937 (histiocytic lymphoma), MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), A549 (lung carcinoma).
Mechanism of Action and Signaling Pathway
HDAC inhibitors exert their anticancer effects by inducing hyperacetylation of histone and non-histone proteins, leading to changes in gene expression and the activation of various cellular pathways.[6] The selective inhibition of HDAC3 by compounds derived from this compound triggers a cascade of events culminating in cancer cell death.
Key Downstream Effects of HDAC3 Inhibition:
-
Cell Cycle Arrest: HDAC3 inhibition leads to the upregulation of cyclin-dependent kinase inhibitors like p21, which in turn causes cell cycle arrest, primarily at the G2/M phase.[6][7]
-
Induction of Apoptosis: Inhibition of HDAC3 can activate both intrinsic and extrinsic apoptotic pathways. This includes the stabilization and activation of the tumor suppressor p53 and modulation of the Bcl-2 family of proteins to favor pro-apoptotic members like Bax.[6][11]
-
DNA Damage: HDAC3 is involved in DNA damage repair. Its inhibition can lead to an accumulation of DNA damage, further contributing to apoptosis.[5]
Caption: Signaling pathway of HDAC3 inhibition by D28.
Conclusion
This compound is a highly valuable intermediate for the synthesis of targeted anticancer agents. The protocols provided herein offer a clear pathway for the development of selective HDAC3 inhibitors. The potent and selective activity of these compounds, as demonstrated by quantitative data, underscores the importance of this chemical scaffold in modern drug discovery. Further exploration and optimization of derivatives based on this core structure hold significant promise for the development of next-generation epigenetic therapies for cancer.
References
- 1. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US7091378B2 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]
- 5. Frontiers | Functionality screening to help design effective materials for radioiodine abatement [frontiersin.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. CN103922968A - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents [patents.google.com]
- 8. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 9. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]
- 11. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Anticancer Agents from 6-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and evaluation of novel anticancer agents derived from 6-Chloro-2-phenylquinoline-4-carboxylic acid. The protocols are intended to be a comprehensive resource, offering step-by-step instructions for chemical synthesis, cellular assays, and data interpretation.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] The quinoline scaffold serves as a privileged structure in the design of therapeutic agents. Specifically, derivatives of this compound have emerged as promising candidates for cancer therapy. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.[3][4] The following protocols and data provide a framework for the synthesis of novel derivatives and the assessment of their cytotoxic and apoptotic activities against cancer cell lines.
Data Presentation
The anticancer activity of various quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the cytotoxic activity of selected 6-chloro-2-phenylquinoline derivatives and related compounds against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 3.3 | [3] |
| Caco-2 (Colorectal) | 50.9 | |||
| Compound 21 | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 4.9 | |
| Caco-2 (Colorectal) | 18.9 | |||
| Compound 19 | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 5.3 | |
| Caco-2 (Colorectal) | 17.0 | [5] | ||
| Compound 16 | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 8.9 | [5] |
| Caco-2 (Colorectal) | 37.4 | [5] | ||
| 3j | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in cell growth | [6] |
| 3b | 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | HeLa (Cervical) | 35.1% apoptosis induction | [6][7] |
| P6 | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [1][8] |
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Derivatives of this compound have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-phenylquinoline-4-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound. This is a common and effective strategy for creating a library of compounds for anticancer screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An appropriate amine (R-NH₂)
-
Triethylamine (TEA)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, suspend this compound (1 equivalent) in dry DCM.
-
Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in dry DCM.
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (2 equivalents) in dry DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 6-12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[9] This assay is widely used to determine the cytotoxic potential of novel compounds.[10]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized quinoline derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized quinoline derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48-72 hours.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of anticancer agents from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmphs.com [ijmphs.com]
- 3. benchchem.com [benchchem.com]
- 4. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
Application Notes and Protocols: N-acylation of 6-Chloro-2-phenylquinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-2-phenylquinoline-4-carboxylic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The N-acylation of the carboxylic acid moiety allows for the synthesis of a diverse library of amide derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a detailed protocol for the N-acylation of this compound, a key step in the chemical synthesis of these promising compounds.
The presented protocol is based on the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by its reaction with a primary or secondary amine to form the corresponding amide. This two-step, one-pot procedure is a widely applicable and efficient method for amide bond formation.
Reaction Scheme
The overall reaction for the N-acylation of this compound proceeds as follows:
Where R-NH₂ represents a generic primary or secondary amine.
Experimental Protocol
This protocol details the general procedure for the N-acylation of this compound via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine (R-NH₂)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional, for purification)
-
Standard laboratory glassware
Procedure:
-
Activation of the Carboxylic Acid:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DCM or THF (approximately 10-20 mL per gram of carboxylic acid).
-
Stir the suspension at room temperature.
-
Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.
-
After the addition is complete, heat the reaction mixture to reflux (typically 40-60 °C for DCM, or 65 °C for THF) for 1-3 hours, or until the reaction is complete (monitor by TLC or by the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude 6-Chloro-2-phenylquinoline-4-carbonyl chloride, which is often used directly in the next step without further purification.
-
-
Amide Bond Formation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM or THF.
-
In a separate flask, dissolve the desired amine (1.1-1.5 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM or THF.
-
Cool the amine solution in an ice bath (0 °C).
-
Slowly add the solution of the acyl chloride to the cooled amine solution dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-12 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-acylated product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-acylation of this compound. Please note that these are general guidelines, and optimization may be required for specific amines.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | - |
| Activating Agent | Thionyl chloride (SOCl₂) | 2.0 - 3.0 equivalents |
| Solvent for Activation | Anhydrous DCM or THF | - |
| Activation Temperature | Reflux (40-65 °C) | - |
| Activation Time | 1 - 3 hours | Monitor by TLC |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equivalents |
| Base | Triethylamine (Et₃N) | 1.5 - 2.0 equivalents |
| Reaction Solvent | Anhydrous DCM or THF | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2 - 12 hours | Monitor by TLC |
| Typical Yield | 60 - 95% | Dependent on the amine and purification method |
| Purification Method | Recrystallization or Column Chromatography | - |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the N-acylation of this compound.
Caption: Experimental workflow for the N-acylation protocol.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic reagent. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
The reaction should be performed under an inert atmosphere to prevent the reaction of thionyl chloride with atmospheric moisture.
Conclusion
This protocol provides a reliable and versatile method for the N-acylation of this compound. By modifying the amine component, a wide variety of amide derivatives can be synthesized, facilitating further research into the biological activities of this important class of compounds. Careful execution of the experimental procedure and adherence to safety guidelines are essential for successful and safe synthesis.
Application Notes and Protocols: 6-Chloro-2-phenylquinoline-4-carboxylic Acid in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-phenylquinoline-4-carboxylic acid is a heterocyclic organic compound belonging to the quinoline class.[1] Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential as anticancer agents.[1][2] While direct and extensive research on this compound in targeted cancer therapy is limited in publicly available literature, the therapeutic potential of its structural analogs and derivatives provides a strong rationale for its investigation. This document summarizes the potential mechanisms of action, relevant experimental protocols, and available data for structurally similar compounds to guide further research and development.
Derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold have been explored as inhibitors of various cancer-related targets, including histone deacetylases (HDACs), the phosphoinositide 3-kinase (PI3K) pathway, and tubulin polymerization.[3][4][5] These pathways are critical for cancer cell proliferation, survival, and metastasis, making them attractive targets for therapeutic intervention.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [6] |
| Molecular Weight | 283.72 g/mol | [7] |
| IUPAC Name | This compound | [6] |
| CAS Number | 6633-62-1 | [6] |
Potential Mechanisms of Action and Targeted Pathways
While specific data for this compound is not extensively available, research on its derivatives suggests several potential mechanisms of action in cancer therapy.
1. PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[1] Structurally related compounds, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, have demonstrated potential as inhibitors of PI3Kα.[4][8] By inhibiting PI3K, these compounds can block the downstream signaling cascade that promotes cancer cell survival and proliferation.[4]
2. Tyrosine Kinase Inhibition (e.g., EGFR): The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation.[1] Quinoline-based compounds have been shown to act as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP for binding to the kinase domain.[1]
3. Tubulin Polymerization Inhibition: Several quinoline derivatives have been found to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][5] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.
4. Histone Deacetylase (HDAC) Inhibition: Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel histone deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[3][9] Some derivatives have shown selectivity for specific HDAC isoforms, such as HDAC3.[3][9]
Quantitative Data (from Derivatives and Analogs)
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives [8]
| Compound | Caco-2 (colorectal adenocarcinoma) | HCT-116 (colon carcinoma) |
| 16 | 37.4 | 8.9 |
| 18 | 50.9 | 3.3 |
| 19 | 17.0 | 5.3 |
| 21 | 18.9 | 4.9 |
Table 2: In Vitro HDAC Inhibitory Activity (IC₅₀, µM) of a 2-Phenylquinoline-4-carboxylic Acid Derivative (D28) [3][9]
| Enzyme | IC₅₀ (µM) |
| HDAC3 | 24.45 |
| HDAC1 | > 50 |
| HDAC2 | > 50 |
| HDAC6 | > 50 |
Experimental Protocols
The following are generalized protocols for key experiments based on methodologies cited for similar compounds. These should be adapted and optimized for the specific characteristics of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[10]
Workflow:
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (DMSO)[1]
-
96-well plates
-
Microplate reader[11]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[1][10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Treat the cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.[10][11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]
Protocol 2: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
This compound
-
Purified tubulin
-
GTP
-
Polymerization buffer
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add various concentrations of this compound or a known inhibitor (e.g., paclitaxel).
-
Incubate the reaction at 37°C to induce polymerization.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.[5]
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[5]
Protocol 3: DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[10]
Materials:
-
This compound
-
Relaxed plasmid DNA (e.g., pBR322)[10]
-
E. coli DNA gyrase[10]
-
ATP[10]
-
Assay buffer
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare a reaction mixture containing relaxed plasmid DNA, E. coli DNA gyrase, ATP, and a suitable assay buffer.[10]
-
Add various concentrations of this compound or a known inhibitor (e.g., ciprofloxacin).[10]
-
Incubate the reaction at 37°C for 1 hour.[10]
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Protocol 4: Xenograft Tumor Model for In Vivo Anticancer Efficacy
This protocol outlines a general workflow for evaluating the in vivo efficacy of the compound using a xenograft model.[5]
Workflow:
Procedure:
-
Cell Lines: Select appropriate human cancer cell lines based on the therapeutic target.[5]
-
Animals: Use immunodeficient mice (e.g., athymic nude or NOD-SCID), typically 6-8 weeks old.[5]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[5]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, test compound, positive control). Administer the compound via a suitable route (e.g., oral gavage, intraperitoneal injection).[5]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement, histopathology, and biomarker analysis.[5]
Conclusion and Future Directions
While direct evidence for the application of this compound in targeted cancer therapy is still emerging, the promising activity of its derivatives suggests significant potential. The available data on structurally similar compounds indicate that this quinoline scaffold could be a valuable starting point for the development of novel anticancer agents targeting key signaling pathways such as PI3K/Akt and receptor tyrosine kinases, as well as processes like tubulin polymerization and histone deacetylation.
Future research should focus on:
-
In vitro screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines to identify sensitive cancer types.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the compound.
-
In vivo efficacy studies: Conducting xenograft studies in relevant cancer models to determine its tumor growth inhibition potential.[5]
-
Pharmacokinetic and pharmacodynamic profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize dosing and administration routes.[5]
By systematically addressing these research areas, the full therapeutic potential of this compound can be elucidated, potentially paving the way for its clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6633-62-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application of 6-Chloro-2-phenylquinoline-4-carboxylic Acid in Antibacterial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 6-Chloro-2-phenylquinoline-4-carboxylic acid in antibacterial research. It includes detailed protocols for its synthesis and for evaluating its antibacterial efficacy, alongside available data on its activity and a proposed mechanism of action.
Introduction
Quinolone carboxylic acids represent a significant class of synthetic antibacterial agents. The core structure, a 4-oxo-1,4-dihydroquinoline, is a key pharmacophore that has been extensively modified to generate a wide array of potent drugs. This compound is a derivative that has been investigated for its biological activities. Its chemical structure, featuring a chlorine atom at the 6-position and a phenyl group at the 2-position, influences its physicochemical properties and biological interactions. This document details the current understanding of its antibacterial potential.
Data Presentation: Antibacterial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
| Data sourced from a study on a close analog, 6-Chloro-2-phenylquinolin-4-ol, which references the antibacterial activity of this compound.[1] |
Experimental Protocols
Synthesis of this compound via Pfitzinger Reaction
This protocol details the synthesis of the target compound from 5-chloroisatin and acetophenone.
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of potassium hydroxide in a solution of ethanol and water.
-
Add one molar equivalent of 5-chloroisatin to the basic solution and stir until it dissolves.
-
To this solution, add a slight molar excess of acetophenone.
-
Heat the reaction mixture to reflux with constant stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Dry the purified this compound in a vacuum oven.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Plate reader or visual inspection system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate (except for the negative control wells) with the standardized bacterial suspension.
-
Include a positive control (a known antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth or by using a plate reader to measure optical density.
Visualizations
Synthesis Workflow
Caption: Pfitzinger reaction workflow for the synthesis of this compound.
Antibacterial Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Proposed Mechanism of Action
Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.
Mechanism of Action
The antibacterial mechanism of action for the broader class of quinolones is well-established. They primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones inhibit the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death. It is proposed that this compound shares this mechanism of action, a hypothesis that requires further experimental validation for this specific molecule.
References
Application Notes and Protocols for 6-Chloro-2-phenylquinoline-4-carboxylic Acid Derivatives in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory potential of 6-Chloro-2-phenylquinoline-4-carboxylic acid derivatives. This document details their mechanism of action, protocols for key experimental assays, and presents illustrative data on their efficacy.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory properties. The core structure of this compound offers a promising scaffold for the development of novel anti-inflammatory agents. These compounds are hypothesized to exert their effects through the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokine production via the NF-κB signaling pathway. This document serves as a guide for researchers investigating the anti-inflammatory potential of this specific class of derivatives.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound derivatives (termed CQC-1 to CQC-5). This data is for illustrative purposes, based on the activities of structurally related quinoline compounds, and should be confirmed by experimental validation.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| CQC-1 | >100 | 15.2 | >6.58 |
| CQC-2 | 85.3 | 8.9 | 9.58 |
| CQC-3 | >100 | 11.5 | >8.70 |
| CQC-4 | 72.1 | 5.1 | 14.14 |
| CQC-5 | >100 | 9.8 | >10.20 |
| Celecoxib | 50.0 | 0.05 | 1000 |
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | NO Production Inhibition (%) at 10 µM |
| CQC-1 | 45.3 | 38.7 | 52.1 |
| CQC-2 | 62.1 | 55.4 | 68.9 |
| CQC-3 | 51.7 | 46.2 | 59.3 |
| CQC-4 | 75.8 | 69.5 | 81.4 |
| CQC-5 | 58.9 | 51.3 | 63.7 |
| Dexamethasone | 85.2 | 81.6 | 90.3 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| CQC-1 | 25 | 35.2 |
| CQC-2 | 25 | 51.8 |
| CQC-3 | 25 | 42.6 |
| CQC-4 | 25 | 63.4 |
| CQC-5 | 25 | 48.9 |
| Indomethacin | 10 | 70.1 |
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.
Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
Procedure:
-
Prepare solutions of test compounds and reference inhibitor at various concentrations.
-
In a 96-well plate, add the reaction buffer, followed by the COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor to the respective wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Protocol 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the evaluation of the anti-inflammatory effects of the test compounds on lipopolysaccharide (LPS)-stimulated murine macrophages.
Workflow for Macrophage-Based Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Reference drug (e.g., Dexamethasone)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for Nitric Oxide (NO) determination
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds or reference drug for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Determine the amount of nitric oxide in the supernatant using the Griess reagent.
-
Calculate the percentage inhibition of cytokine and NO production compared to the LPS-only treated control.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol details the widely used in vivo model to assess the acute anti-inflammatory activity of the test compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound derivatives are believed to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. The quinoline derivatives may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.
NF-κB Signaling Pathway and Point of Inhibition
Caption: Proposed mechanism of action via NF-κB pathway inhibition.
Application Notes and Protocols for Evaluating the Biological Activity of Quinoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for a wide array of biological activities.[1] Their versatile scaffold is a key feature in numerous natural and synthetic molecules, leading to extensive research into their therapeutic potential.[2] This has resulted in the development of quinoline-based drugs with anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4][5] Accurate and standardized evaluation of the biological activity of novel quinoline derivatives is essential for drug discovery and development. These application notes provide detailed protocols for assessing the anticancer, antimicrobial, and anti-inflammatory activities of quinoline compounds, along with guidelines for data presentation and visualization of relevant biological pathways.
Section 1: Evaluation of Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms.[3] These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][6] The evaluation of cytotoxicity against cancer cell lines is a critical first step in identifying promising lead compounds.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The anticancer potency of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth or viability by 50%.[7] A lower IC50 value indicates greater potency.[7]
Table 1: Example IC50 Values of Representative Quinoline Derivatives against Various Cancer Cell Lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Exposure Time (h) |
|---|---|---|---|
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric) | 1.38 | 48 |
| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon) | 5.34 | 48 |
| Quinoline-Chalcone Derivative 12e | MCF-7 (Breast) | 5.21 | 48 |
| 9-(3-Bromo-phenyl)-4-phenyl...cyclopenta[b]quinoline-1,8-dione | HeLa (Cervical) | IC30 = 3.2 µM | 96 |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | 48 |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | Not Specified |
Data compiled from representative literature to illustrate typical presentation format.[1][6][8]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle is based on the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials and Reagents:
-
Cells: Desired cancer cell lines (e.g., HeLa, MCF-7, HCT-116).[1][6]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Test Compounds: Quinoline derivatives dissolved in a suitable solvent (e.g., DMSO).
-
MTT Reagent: 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[1]
-
Solubilization Solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl.[1]
-
Equipment: Sterile 96-well flat-bottom plates, humidified incubator (37°C, 5% CO2), multichannel pipette, microplate reader.[1]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of medium containing various concentrations of the test compounds to the wells.[8]
-
Controls: Include the following controls on each plate[1][8]:
-
Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) as the highest test compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).[1][6]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[1] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 655 nm can be used to correct for background signals.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7][8]
Visualizations: Anticancer Evaluation Workflow and Signaling Pathways
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Quinoline inhibition of the PI3K/Akt/mTOR pathway.[9][10]
Section 2: Evaluation of Antimicrobial Activity
Quinoline derivatives are a cornerstone of antimicrobial therapy, with fluoroquinolones being a major class of antibiotics.[11] Novel quinoline compounds are continuously being explored for their efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12][13]
Data Presentation: Antimicrobial Activity of Quinoline Derivatives
Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[12]
Table 2: Example MIC Values (µg/mL) of a Representative Quinoline-Sulfonamide Hybrid.
| Microorganism | Strain (ATCC) | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 25923 | 3.12 | 0.78 (Ciprofloxacin) |
| Escherichia coli | 25922 | 6.25 | 1.56 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 27853 | 12.5 | 3.12 (Ciprofloxacin) |
| Candida albicans | 10231 | 15.6 | 0.5 (Amphotericin B) |
Data is representative and compiled from literature to illustrate typical presentation.[14][15]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is the "gold standard" for determining the MIC of an antimicrobial agent.[12][16]
Materials and Reagents:
-
Microorganisms: Standard bacterial strains (e.g., S. aureus, E. coli) and/or fungal strains (C. albicans).
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi.[12]
-
Test Compounds: Quinoline derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Equipment: Sterile 96-well U-bottom plates, incubator (35°C ± 2°C), spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture. Adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeasts.[12]
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the quinoline compound in broth. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, creating a dilution series. The final 100 µL from well 11 is discarded.
-
Controls:
-
Growth Control: Well 11 contains broth and inoculum but no compound.
-
Sterility Control: Well 12 contains broth only (no inoculum, no compound).
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL, and the compound concentrations will be halved.[14]
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.[12]
-
Reading Results: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[12]
Visualization: Antimicrobial Evaluation Workflow
Caption: Workflow for the broth microdilution MIC assay.
Section 3: Evaluation of Anti-inflammatory Activity
Quinoline derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key signaling pathways like NF-κB or suppressing the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[17][18]
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory effect can be quantified by measuring the inhibition of a specific inflammatory marker (e.g., NO production) in a relevant cell model, such as lipopolysaccharide (LPS)-activated macrophages.
Table 3: Example Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages.
| Compound Concentration (µM) | NO Production (% of Control) | % Inhibition |
|---|---|---|
| 0 (LPS Control) | 100% | 0% |
| 1.25 | 85% | 15% |
| 5.0 | 55% | 45% |
| 10.0 | 25% | 75% |
| 20.0 | 10% | 90% |
Data is hypothetical, based on dose-dependent suppression described in the literature, to illustrate format.[17]
Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This protocol measures the production of nitrite, a stable oxidation product of NO, using the Griess reagent. It is a common method to screen for inhibitors of inducible nitric oxide synthase (iNOS).[17][19]
Materials and Reagents:
-
Cells: RAW 264.7 murine macrophage cell line.
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Inducing Agent: Lipopolysaccharide (LPS).
-
Test Compounds: Quinoline derivatives dissolved in DMSO.
-
Griess Reagent: A two-part solution. Solution A: 1% sulfanilamide in 5% phosphoric acid. Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. (Mix equal volumes just before use).
-
Standard: Sodium nitrite (NaNO2) for standard curve generation.
-
Equipment: Sterile 96-well plates, incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline compounds for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce iNOS expression and NO production. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in culture medium.
-
Add 100 µL of the freshly mixed Griess reagent to all samples and standards.
-
Incubate for 10-15 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.
Visualization: Anti-inflammatory Signaling Pathway
Caption: Quinoline inhibition of the canonical NF-κB pathway.[17][20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-based Assays for 6-Chloro-2-phenylquinoline-4-carboxylic Acid Derivatives
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2] Specifically, the 6-Chloro-2-phenylquinoline-4-carboxylic acid scaffold and its derivatives have been explored as promising agents for cancer therapy. These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways often dysregulated in cancer.[2][3][4]
These application notes provide a comprehensive overview of the key cell-based assays used to evaluate the efficacy and mechanism of action of this compound derivatives. Detailed protocols are provided for researchers, scientists, and drug development professionals to facilitate the screening and characterization of these promising compounds.
Potential Mechanisms of Action
Research into quinoline-based compounds suggests several potential mechanisms of action that contribute to their anticancer effects. These derivatives have been shown to interfere with key cellular processes that regulate cell growth, proliferation, and survival.
-
Inhibition of Signaling Pathways: Many quinoline derivatives have been found to inhibit critical signaling pathways that are hyperactivated in cancer cells. This includes the NF-κB, STAT3, and PI3K/Akt/mTOR pathways, which are central regulators of cell survival, proliferation, and inflammation.[2][5][6][7] Inhibition of these pathways can block downstream oncogenic signaling, leading to reduced tumor growth.[5][7]
-
Induction of Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells.[3] Derivatives have been shown to cause an accumulation of cells in specific phases of the cell cycle, such as G2/M, preventing them from proceeding to mitosis.[4][8]
-
Induction of Apoptosis: A primary mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis.[9][10] Quinoline derivatives have been demonstrated to trigger apoptosis through both intrinsic and extrinsic pathways, often confirmed by assays for caspase activation and Annexin V staining.[1][9]
-
Enzyme Inhibition: Certain derivatives have shown activity as inhibitors of specific enzymes crucial for cancer cell function, such as histone deacetylases (HDACs) or tubulin polymerization.[4][8] HDAC inhibitors, for instance, can alter gene expression to suppress tumor growth.[4][11]
Data Presentation: Antiproliferative Activity
The following tables summarize the cytotoxic activity of various 2-phenylquinoline-4-carboxylic acid derivatives and structurally related compounds against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Table 1: IC50 Values of 2-Phenylquinoline-4-Carboxylic Acid Derivative (D28) as an HDAC Inhibitor [4]
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.02 |
| U266 | Multiple Myeloma | 1.08 |
| U937 | Histiocytic Lymphoma | 1.11 |
| MCF-7 | Breast Cancer | 5.66 |
| MDA-MB-231 | Breast Cancer | 4.15 |
| A549 | Lung Cancer | 2.83 |
| HepG2 | Liver Cancer | 2.16 |
| A2780 | Ovarian Cancer | 3.86 |
Table 2: IC50 Values of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives [12]
| Compound | Caco-2 (Colorectal Adenocarcinoma) IC50 (µM) | HCT-116 (Colon Carcinoma) IC50 (µM) |
| 16 | 37.4 | 8.9 |
| 18 | 50.9 | 3.3 |
| 19 | 17.0 | 5.3 |
| 21 | 18.9 | 4.9 |
Experimental Protocols
Herein are detailed protocols for essential cell-based assays to characterize the biological activity of this compound derivatives.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[14]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity. Remove the medium and add 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14][15]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[13][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[1][16]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension to collect the cell pellet.[1]
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[16][17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1][16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[17][18] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.[18]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
Cold PBS
-
Ice-cold 70% ethanol[16]
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time points (e.g., 24, 48 hours).[16]
-
Cell Harvesting: Collect cells by trypsinization, transfer to a centrifuge tube, and centrifuge to obtain a cell pellet.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[16]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16][17]
Visualizations: Workflows and Signaling Pathways
// Invisible edges for ranking receptor -> ikb [style=invis]; ikb -> nfkb [style=invis]; } dot Caption: Inhibition of the canonical NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of 6-Chloro-2-phenylquinoline-4-carboxylic acid in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 6-Chloro-2-phenylquinoline-4-carboxylic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a quinoline derivative with a carboxylic acid functional group.[1][2] Due to its aromatic quinoline and phenyl rings, it is a relatively non-polar molecule, which generally leads to low solubility in aqueous solutions.[3] The presence of the carboxylic acid group, however, means its solubility is highly dependent on the pH of the solution.[4][5][6][7]
Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A2: Precipitation upon addition to aqueous buffers is a common problem for poorly soluble compounds. This can happen for a few reasons:
-
"Salting out" effect: If you are diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer, the compound may precipitate as it comes into contact with the aqueous environment where it is less soluble.[8]
-
pH of the buffer: Carboxylic acids are generally more soluble at a pH above their pKa, where they exist in their more polar, deprotonated (carboxylate) form.[5][6][7] If your buffer's pH is below the pKa of the carboxylic acid, the compound will be in its less soluble, protonated form.
-
Concentration limit exceeded: You may be trying to achieve a final concentration that is above the compound's intrinsic aqueous solubility.
Q3: What is a good starting solvent to prepare a stock solution of this compound?
A3: For poorly water-soluble compounds like this, a common starting solvent is Dimethyl Sulfoxide (DMSO).[8][9][] Other polar aprotic solvents such as N,N-dimethylformamide (DMF) can also be considered. It is crucial to prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).[8]
Q4: How can I improve the solubility of this compound in my aqueous buffer?
A4: Several strategies can be employed to enhance the aqueous solubility of carboxylic acids:[4][11][12][13]
-
pH Adjustment: Increasing the pH of the buffer above the pKa of the carboxylic acid will convert it to its more soluble salt form.[5][6][]
-
Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) to your buffer can increase the solubility of non-polar compounds.[][12][13]
-
Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[12][13]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are molecules that can form complexes with poorly soluble drugs, enhancing their solubility.[11][14]
Troubleshooting Guides
Issue: Compound precipitates immediately upon addition to the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Local concentration at the point of addition is too high. | 1. Instead of adding the stock solution directly to the final volume, perform a serial dilution. 2. Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid mixing.[8] 3. Warm the aqueous buffer slightly before adding the compound (ensure temperature stability of the compound and other assay components). |
| The pH of the buffer is too low. | 1. Measure the pH of your final solution after adding the compound. 2. Prepare a new buffer with a higher pH (e.g., pH 7.4 or higher). 3. Consider creating a salt form of the compound first (see experimental protocols). |
| Final concentration is above the solubility limit. | 1. Try working with a lower final concentration of the compound. 2. Employ a solubilization technique such as using co-solvents or surfactants. |
Issue: Compound precipitates out of solution over time.
| Possible Cause | Troubleshooting Step |
| Metastable solution: The initial dissolution was successful, but the solution is supersaturated. | 1. Prepare fresh dilutions immediately before use. 2. Include a low percentage of a co-solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous buffer to help maintain solubility. 3. Filter the final solution through a 0.22 µm filter to remove any undissolved micro-precipitates. |
| Temperature fluctuations: The compound is less soluble at lower temperatures. | 1. Store the solution at a constant, controlled temperature. 2. If the experiment is performed at a lower temperature, ensure the compound is soluble at that temperature. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the solubility of this compound by preparing a basic stock solution.
Materials:
-
This compound
-
1 M NaOH solution
-
Desired aqueous buffer (e.g., PBS, TRIS)
-
pH meter
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a concentrated stock solution:
-
Weigh out a known amount of this compound.
-
Add a small volume of 1 M NaOH to dissolve the compound. The carboxylate salt will be formed, which is more soluble.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
-
Adjust the pH:
-
Slowly add your desired aqueous buffer to the concentrated stock solution.
-
Monitor the pH and adjust as necessary with dilute HCl or NaOH to reach the desired final pH of your working solution. Be cautious as lowering the pH too much may cause precipitation.
-
-
Final Preparation:
-
Bring the solution to the final desired volume with the aqueous buffer.
-
Visually inspect for any precipitation. If the solution is clear, it is ready for use.
-
It is recommended to filter the final solution through a 0.22 µm syringe filter.
-
Protocol 2: Solubility Enhancement using a Co-solvent
This protocol details the use of a co-solvent to improve the solubility of this compound.
Materials:
-
This compound
-
DMSO (or another suitable co-solvent like ethanol or PEG 400)
-
Desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a high-concentration stock solution in 100% co-solvent:
-
Dissolve a known amount of this compound in a minimal volume of DMSO.
-
-
Prepare an intermediate dilution:
-
Create an intermediate dilution of the stock solution in the aqueous buffer containing a higher percentage of the co-solvent than your final desired concentration. For example, if your final desired co-solvent concentration is 1%, you might prepare an intermediate with 10% co-solvent.
-
-
Prepare the final working solution:
-
Add the intermediate dilution to the final volume of your aqueous buffer. This gradual dilution helps to prevent precipitation.
-
Ensure the final concentration of the co-solvent is as low as possible and does not interfere with your assay. Always include a vehicle control with the same final concentration of the co-solvent in your experiments.
-
Quantitative Data Summary
The following table provides a general overview of how different solubilization methods can impact the solubility of poorly soluble carboxylic acids. Please note that the exact values will be compound-specific and should be determined experimentally for this compound.
| Solubilization Method | Typical Fold Increase in Solubility | Considerations |
| pH Adjustment (to pH > pKa) | 10 to 1000-fold | Compound stability at high pH; buffer capacity. |
| Co-solvents (e.g., 10% PEG 400) | 2 to 100-fold | Potential for co-solvent to affect biological assay; precipitation upon dilution.[] |
| Surfactants (e.g., 1% Tween 80) | 5 to 500-fold | Potential for surfactant to interfere with assay; micelle formation is concentration-dependent.[12] |
| Cyclodextrins (e.g., 2% HP-β-CD) | 5 to 2000-fold | Stoichiometry of complexation; potential for competition with other molecules.[11] |
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6633-62-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. youtube.com [youtube.com]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
How to improve the yield of the Pfitzinger reaction for quinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Pfitzinger reaction for quinoline synthesis. The following sections address specific issues encountered during experimentation to help improve reaction yields and product purity.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common challenges in the Pfitzinger reaction.
Question 1: My Pfitzinger reaction is resulting in a low yield of the desired quinoline-4-carboxylic acid. How can I improve it?
Answer: Low yields are a common issue in the Pfitzinger reaction and can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Here are key areas to focus on for yield improvement:
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Reactant Stoichiometry: An excess of the carbonyl compound is often employed to ensure the complete consumption of isatin, which can be challenging to remove during purification. Experimenting with the molar ratio of the carbonyl compound to isatin can drive the reaction to completion.
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Sequential Reactant Addition: Instead of mixing all reactants at once, a modified procedure can significantly enhance yields. First, dissolve the isatin in a strong base (e.g., potassium hydroxide solution) and stir until the isatin ring opens. This is often indicated by a color change from orange to pale yellow. Then, add the carbonyl compound to this solution. This approach minimizes the self-condensation of isatin, a common side reaction.[1]
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Temperature Control: While heat is often required, excessively high temperatures can promote the formation of tar and other byproducts, thereby reducing the yield of the desired product. It is crucial to maintain the reaction temperature as specified in a validated protocol. For sensitive substrates, conducting the reaction at a lower temperature for a longer duration may be beneficial.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC). Some reactions may require extended heating under reflux to achieve a high conversion of the starting materials.[1]
-
Choice of Base and Solvent: The concentration and choice of base (e.g., KOH, NaOH) and solvent (e.g., ethanol, water, or a mixture) can significantly influence the reaction rate and yield. Optimization of these parameters for your specific substrates is recommended.
Question 2: I am observing a significant amount of tar-like byproducts in my reaction mixture. What is the cause, and how can I prevent it?
Answer: Tar formation is a frequent problem in the Pfitzinger reaction, often attributed to the self-condensation of isatin or the carbonyl compound under the strongly basic conditions.[1] Here are several strategies to mitigate tar formation:
-
Modified Reactant Addition: As mentioned previously, the sequential addition of reactants is highly effective. By first allowing the isatin to react with the base to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid, the propensity for self-condensation is reduced.[1]
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Temperature Management: High temperatures accelerate the side reactions that lead to tar. Avoid excessive heating and consider running the reaction at a lower temperature for a longer period.
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Solvent Selection: The solvent plays a crucial role in the solubility of intermediates and byproducts. While ethanol is commonly used, exploring other protic solvents or aqueous mixtures may reduce tar formation depending on the specific substrates.
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pH Control During Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can contribute to the degradation of the product and the formation of tarry materials.
Question 3: My final product is contaminated with unreacted isatin. How can I improve the conversion of isatin?
Answer: The presence of unreacted isatin in the final product indicates an incomplete reaction. To drive the reaction to completion and improve isatin conversion, consider the following:
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Increase Excess of Carbonyl Compound: Using a larger molar excess of the ketone or aldehyde can help to ensure that all of the isatin reacts.
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Optimize Base Concentration: The concentration of the base is critical for the initial ring-opening of isatin. You may need to optimize the concentration of KOH or NaOH for your specific substrates to ensure this step is efficient.
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Extend Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. It may be necessary to increase the reaction time to ensure all the isatin has been consumed.
Question 4: Are there modern techniques that can improve the yield and reduce the reaction time of the Pfitzinger reaction?
Answer: Yes, microwave-assisted and ultrasound-assisted synthesis have emerged as powerful techniques to enhance the efficiency of the Pfitzinger reaction.
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Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[2] The rapid and uniform heating provided by microwaves can minimize the formation of side products.
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Ultrasound-Assisted Synthesis: Sonication can also accelerate the reaction rate and improve yields. The cavitation effects produced by ultrasound waves can enhance mass transfer and increase the reactivity of the substrates.
Data Presentation
The following tables summarize quantitative data on the Pfitzinger reaction under various conditions to facilitate comparison and optimization of your experimental setup.
Table 1: Yields of Quinoline-4-Carboxylic Acids using Conventional Heating
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isatin | Acetone | KOH | Ethanol/Water | Reflux | 8 | 80 |
| Isatin | Butan-2-one | NaOH | Water | Reflux | 8 | 89 |
| Isatin | Cyclohexanone | KOH | Ethanol/Water | Reflux | 24 | 75-100 |
| 5-Chloroisatin | Acetophenone | KOH | 20% aq. Ethanol | 80-90 | 18-36 | ~70 |
| Isatin | Acetophenone | KOH | Ethanol | Reflux | 24 | 65 |
Data synthesized from multiple sources.
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Isatin Derivative | Carbonyl Compound | Method | Time | Yield (%) |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Conventional | 24 h | 60-75 |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Microwave | 9 min | 77-85 |
| 5-Substituted Isatin | Various Ketones | Conventional | 8-12 h | 65-78 |
| 5-Substituted Isatin | Various Ketones | Microwave | 10-15 min | 80-92 |
Data synthesized from multiple sources, demonstrating the general trend of improved yields and reduced reaction times with microwave assistance.
Experimental Protocols
Protocol 1: General Procedure for Conventional Pfitzinger Synthesis
This protocol provides a generalized method for the synthesis of quinoline-4-carboxylic acids via conventional heating.
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a suitable solvent such as a mixture of ethanol and water.
-
Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution. Stir the mixture at room temperature or with gentle heating until the color changes from orange/red to a pale yellow/brown, indicating the formation of the potassium salt of isatic acid. This step is crucial and may take up to an hour.
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Addition of Carbonyl Compound: To this solution, add the carbonyl compound (1.1 to 2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
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After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the organic solvent by rotary evaporation.
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Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
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Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.
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Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).
-
-
Isolation and Purification:
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Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Protocol 2: General Procedure for Microwave-Assisted Pfitzinger Synthesis
This protocol outlines a general procedure for a more rapid synthesis using microwave irradiation.
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Reactant Preparation: In a microwave-safe reaction vessel, add isatin (1 equivalent) to a 33% aqueous solution of potassium hydroxide.
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Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (1 equivalent).
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-15 minutes at a temperature ranging from 100-140°C. Caution: Microwave reactions can generate significant pressure. Ensure the use of appropriate equipment and safety precautions.
-
Workup:
-
After irradiation, cool the vessel to room temperature.
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Pour the reaction mixture into an ice-water mixture and acidify with acetic acid or dilute HCl.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash with water and dry to afford the final product. Recrystallization may be performed if necessary.
-
Protocol 3: General Procedure for Ultrasound-Assisted Pfitzinger Synthesis
While less documented with specific quantitative data for the Pfitzinger reaction, ultrasound can be applied to potentially improve yields and reduce reaction times.
-
Reactant Preparation: In a suitable reaction vessel, dissolve isatin (1 equivalent) in a solution of potassium hydroxide (3 equivalents) in a solvent such as ethanol/water.
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Addition of Carbonyl Compound: Add the carbonyl compound (1.1 to 2 equivalents) to the mixture.
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Sonication: Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 35-40 kHz at room temperature or with gentle heating.
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Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time will likely be shorter than conventional heating but may require optimization.
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Workup and Isolation: Follow the workup and isolation procedures outlined in the conventional synthesis protocol.
Visualizations
The following diagrams illustrate key aspects of the Pfitzinger reaction to aid in understanding and troubleshooting.
Caption: Simplified reaction mechanism of the Pfitzinger synthesis.
Caption: General experimental workflow for the Pfitzinger reaction.
Caption: Troubleshooting decision tree for the Pfitzinger reaction.
References
Technical Support Center: Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The Pfitzinger reaction is a widely used and robust method for the synthesis of this compound.[1] This reaction involves the base-catalyzed condensation of 5-chloroisatin with acetophenone.[1]
Q2: I am observing a very low yield in my Pfitzinger synthesis. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials (5-chloroisatin and acetophenone), the reaction temperature, and the reaction time. Ensuring anhydrous conditions and efficient stirring can also be critical. Optimization of the base concentration and the choice of solvent can significantly impact the yield. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]
Q3: My reaction mixture is turning into a dark, tar-like substance. What is causing this and how can I prevent it?
A3: Tar formation is a common issue in many classical quinoline syntheses, often due to polymerization of reactants or intermediates under harsh acidic or high-temperature conditions.[2][3] Although the Pfitzinger reaction is generally cleaner, side reactions can still occur. To minimize tarring, consider using milder reaction conditions, such as a lower temperature or a different base. Ensuring the slow addition of reactants and maintaining a homogenous reaction mixture through efficient stirring can also help prevent localized overheating and subsequent decomposition.[3]
Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?
A4: The typical workup for the Pfitzinger synthesis involves cooling the reaction mixture, dissolving the residue in water, and washing with an organic solvent like diethyl ether to remove unreacted acetophenone.[1] The product is then precipitated by acidifying the aqueous layer to a pH of 4-5.[1] The collected solid should be washed thoroughly with cold water to remove inorganic salts.[1] If further purification is needed, recrystallization from a suitable solvent such as ethanol or a DMF/water mixture is often effective.[1]
Q5: Can I use a different synthetic route to prepare this compound?
A5: While the Pfitzinger reaction is very common, other classical quinoline syntheses could potentially be adapted. These include the Doebner-von Miller, Combes, and Friedländer syntheses.[2][4] However, these methods may require different starting materials and could present their own set of challenges, such as the formation of regioisomers in the Combes synthesis or the generation of complex byproducts in the Doebner-von Miller reaction.[2][5]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | Verify the reaction temperature is maintained at 80-90 °C.[1] Ensure the reaction is stirred efficiently for 18-36 hours.[1] |
| Impure Starting Materials | Check the purity of 5-chloroisatin and acetophenone. Impurities can lead to side reactions or inhibit the desired reaction. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants and base (potassium hydroxide) are used as specified in the protocol.[1] |
| Ineffective Base | Use fresh, high-quality potassium hydroxide. The concentration of the aqueous ethanol solution should be appropriate.[1] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Acetophenone | Under basic conditions, acetophenone can undergo self-aldol condensation.[2] Consider adding the acetophenone slowly to the reaction mixture to maintain a low concentration. |
| Side Reactions of Isatin | The isatin ring opening is a key step; incomplete or alternative reactions of the opened intermediate can occur. Ensure the base concentration is sufficient for complete ring opening.[1][6] |
| High Reaction Temperature | Excessively high temperatures can promote decomposition and polymerization. Maintain the temperature within the recommended range.[1] |
Issue 3: Product Precipitation and Isolation Problems
| Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation | Ensure the pH of the aqueous solution is carefully adjusted to 4-5 with concentrated HCl or glacial acetic acid to maximize precipitation of the carboxylic acid.[1] |
| Product is Too Soluble in the Workup Solvents | If the product has some solubility in the aqueous layer, cooling the solution in an ice bath before and during filtration can improve recovery.[1] |
| Contamination with Unreacted Starting Materials | Thoroughly wash the aqueous solution with diethyl ether to remove any unreacted acetophenone before acidification.[1] |
Experimental Protocols
Pfitzinger Synthesis of this compound
This protocol is based on the base-catalyzed condensation of 5-chloroisatin and acetophenone.[1]
Materials:
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5-Chloroisatin
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Acetophenone
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Potassium Hydroxide (KOH)
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Ethanol (EtOH)
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Deionized Water
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Diethyl ether (Et₂O)
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Hydrochloric acid (HCl) or Acetic acid (AcOH)
Procedure:
-
Prepare a 20% aqueous ethanol solution.
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In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the 20% aqueous ethanol solution.
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Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.
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Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water.
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Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
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Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically at pH 4-5).
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Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove inorganic salts.
-
Dry the product, this compound, in a vacuum oven.
Visualizations
References
Technical Support Center: Purification of 6-Chloro-2-phenylquinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-phenylquinoline-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues users might encounter during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. For highly specialized applications requiring very high purity, preparative high-performance liquid chromatography (HPLC) can also be employed.
Q2: What are the likely impurities in a crude sample of this compound synthesized via the Pfitzinger reaction?
A2: The Pfitzinger synthesis of this compound involves the condensation of 5-chloroisatin with acetophenone.[1][2] Potential impurities include unreacted starting materials (5-chloroisatin and acetophenone), side-products from self-condensation of acetophenone, and incompletely cyclized intermediates.[1][3]
Q3: What is the recommended first-pass purification strategy for a crude solid?
A3: For a solid crude product, recrystallization is often the most straightforward and cost-effective initial purification method.[4] If the crude material is an oil or if recrystallization fails to remove impurities effectively, column chromatography or a combination of acid-base extraction followed by recrystallization would be the next logical steps.
Troubleshooting Guides
Recrystallization
Q1: My compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This indicates that the chosen solvent is not suitable. You should perform a solvent screen to identify a more appropriate one. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[4] If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed.
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to the solution being too concentrated or cooling too rapidly. To remedy this, you can try the following:
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Reheat the solution and add more solvent to decrease the concentration.
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Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
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Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
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Add a seed crystal of the pure compound, if available.
Q3: The purity of my compound does not improve significantly after recrystallization. What could be the issue?
A3: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent. Consider the following:
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Try a different recrystallization solvent or solvent system.
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Perform a hot filtration to remove any insoluble impurities that may be acting as nucleation sites for your compound.
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Consider an alternative purification technique, such as column chromatography, to separate impurities with different polarities.
Column Chromatography
Q1: My compound is streaking or tailing on the silica gel column. How can I improve the separation?
A1: Tailing of acidic compounds on silica gel is common due to interactions with acidic silanol groups on the stationary phase. To mitigate this, you can:
-
Add a small amount of a volatile acid , such as acetic acid or formic acid (e.g., 0.5-2%), to the eluent. This will protonate the silanol groups and reduce their interaction with your acidic compound.
-
Use a different stationary phase , such as alumina (neutral or basic) or a bonded reverse-phase silica gel (C18).[5]
Q2: I am not getting good separation between my product and a closely eluting impurity. What can I do?
A2: To improve the resolution between two closely eluting compounds:
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Optimize the mobile phase composition. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can enhance separation.
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Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.
-
Try a different stationary phase with a different selectivity. For example, if you are using normal-phase silica, consider a reverse-phase C18 column.
Acid-Base Extraction
Q1: After acidifying the basic aqueous layer, my product precipitates as a fine powder that is difficult to filter. What should I do?
A1: A very fine precipitate can clog filter paper. You can try the following:
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Allow the precipitate to digest by letting it stand for a longer period, which may lead to the formation of larger particles.
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Use a centrifuge to pellet the solid, decant the supernatant, and then wash the solid.
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Extract the acidified aqueous solution with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to recover the product. The organic layer can then be dried and the solvent evaporated.
Q2: The recovery of my compound after acid-base extraction is low. What are the possible reasons?
A2: Low recovery can be due to several factors:
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Incomplete extraction: Ensure thorough mixing of the aqueous and organic layers to maximize the transfer of the deprotonated compound into the aqueous phase. Perform multiple extractions with smaller volumes of the basic solution.
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Incorrect pH: Use a pH meter to ensure the aqueous layer is sufficiently basic to deprotonate the carboxylic acid and sufficiently acidic to protonate it for precipitation.
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Emulsion formation: If an emulsion forms between the two layers, it can trap your compound. Try adding a small amount of brine (saturated NaCl solution) to break the emulsion.
Data Presentation
Table 1: Recommended Solvents for Purification Techniques
| Purification Technique | Recommended Solvents/Solvent Systems | Rationale |
| Recrystallization | Ethanol, Methanol, Acetic Acid, or binary mixtures like Ethanol/Water or DMF/Water. | Polar protic solvents are often good choices for polar carboxylic acids. The ideal solvent should be determined experimentally. |
| Normal-Phase Column Chromatography | Hexane/Ethyl Acetate with 0.5-2% Acetic Acid, or Dichloromethane/Methanol with 0.5-2% Acetic Acid. | The addition of acid improves peak shape for acidic compounds on silica gel. The polarity of the eluent should be adjusted based on the crude sample's TLC profile. |
| Reverse-Phase Column Chromatography | Water/Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid. | The acidic modifier ensures the carboxylic acid is protonated for better retention on the nonpolar stationary phase.[6] |
| Acid-Base Extraction | Organic phase: Diethyl ether or Ethyl acetate. Aqueous phase: Saturated sodium bicarbonate solution. | Sodium bicarbonate is a weak base that will selectively deprotonate the carboxylic acid, allowing it to be extracted into the aqueous layer, leaving neutral impurities in the organic layer.[7][8] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot but show poor solubility when cold.[4]
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Dissolution: In an Erlenmeyer flask, add the crude compound and the minimum amount of the chosen hot solvent to completely dissolve it.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the crystals under vacuum.
Protocol 2: Normal-Phase Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate, 9:1).
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Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
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Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary (e.g., from 9:1 to 7:3 hexane/ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
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Dissolution: Dissolve the crude sample in an organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
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Back-washing (optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and carefully add a strong acid (e.g., concentrated HCl) dropwise until the solution is acidic (pH ~2-3), which will cause the this compound to precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[9]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization problems.
Caption: Signaling pathway of acid-base extraction for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. hplc.eu [hplc.eu]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of 6-Chloro-2-phenylquinoline-4-carboxylic acid in DMSO
This technical support center provides guidance on the stability of 6-Chloro-2-phenylquinoline-4-carboxylic acid when dissolved in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in drug development. While specific stability data for this compound is limited in published literature, the following troubleshooting guides and FAQs are based on best practices for handling quinoline derivatives and other small molecules in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when storing this compound in DMSO?
A1: The main concerns are chemical degradation and physical instability (precipitation). Quinoline derivatives can be susceptible to degradation, and factors like water content in DMSO, storage temperature, and light exposure can influence stability.[1] Precipitation can occur if the solution is supersaturated or stored at inappropriate temperatures.[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: DMSO is a common solvent for compounds like this compound due to its strong solubilizing properties for many organic molecules.[3] However, it is crucial to use anhydrous, high-purity DMSO to minimize water-related degradation.[2][4]
Q3: How should I store stock solutions of this compound in DMSO?
A3: For short-term storage (up to one month), it is recommended to store aliquoted solutions at -20°C. For long-term storage (up to six months), -80°C is preferable.[2][5] It is critical to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[2][6]
Q4: My compound has precipitated out of the DMSO solution. What should I do?
A4: Precipitation can be caused by a supersaturated solution or storage at a low temperature where solubility decreases. To redissolve the compound, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1][2] Always visually inspect the solution to ensure it is clear before use. If precipitation persists, consider preparing a more dilute stock solution.
Q5: Are there any known degradation pathways for quinoline derivatives in DMSO?
A5: Some studies have shown that polyhalo-8-quinolinols with a halogen at position 4 can be unstable in DMSO, leading to hydrolysis.[7] While the specific degradation pathway for this compound in DMSO is not well-documented, similar hydrolytic or oxidative pathways could be possible, especially in the presence of water or oxygen.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound in DMSO.
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving Compound | 1. Use of old or hydrated DMSO. 2. Compound has low solubility at the desired concentration. 3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO. Moisture can significantly decrease solubility.[2] 2. Try preparing a less concentrated stock solution. 3. Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[2][4] |
| Precipitation in Stock Solution | 1. Inappropriate storage temperature. 2. Supersaturated solution. 3. Repeated freeze-thaw cycles. | 1. Ensure storage at -20°C or -80°C.[2] 2. Briefly warm and sonicate the solution before use to redissolve any precipitate.[1][2] 3. Aliquot stock solutions to minimize freeze-thaw cycles.[2] |
| Inconsistent Experimental Results | 1. Inaccurate concentration of stock solution due to incomplete dissolution or precipitation. 2. Degradation of the compound. | 1. Ensure the compound is fully dissolved before use. 2. Prepare fresh stock solutions regularly and avoid prolonged storage at room temperature.[8] Perform a stability study to determine the rate of degradation under your experimental conditions. |
| Discoloration of Solution | 1. Potential compound degradation. 2. Contamination of the solvent or compound. | 1. Analyze the solution using techniques like HPLC-MS to identify potential degradation products.[9] 2. Use high-purity reagents and sterile techniques when preparing solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
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This compound (MW: 283.72 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Ultrasonic bath (optional)
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Calibrated pipettes
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 2.837 mg of this compound.
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Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
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Mixing: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.[2]
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Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in separate sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
Protocol 2: Short-Term Stability Assessment using HPLC
Objective: To assess the stability of this compound in DMSO at different temperatures over a short period.
Materials:
-
10 mM stock solution of this compound in DMSO
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubators or water baths set at 4°C, room temperature (RT), and 37°C
-
Autosampler vials
Procedure:
-
Time Point 0 (T0): Immediately after preparing the 10 mM stock solution, dilute a sample to an appropriate concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (100% integrity).
-
Sample Incubation: Aliquot the remaining stock solution into separate vials for each temperature and time point. Place the vials in the respective temperature-controlled environments (4°C, RT, 37°C).
-
Time Points: At predetermined time points (e.g., 24, 48, 72 hours), remove one vial from each temperature condition.
-
HPLC Analysis: Dilute the samples and analyze them by HPLC under the same conditions as the T0 sample.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T0 peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Data Presentation
Table 1: Example Stability Data for this compound in DMSO
This is a template for recording experimental results.
| Storage Temperature | Time Point | % Remaining (Parent Compound) | Observations (e.g., color change, precipitation) |
| 4°C | 0 h | 100% | Clear, colorless solution |
| 24 h | |||
| 48 h | |||
| 72 h | |||
| Room Temperature | 0 h | 100% | Clear, colorless solution |
| 24 h | |||
| 48 h | |||
| 72 h | |||
| 37°C | 0 h | 100% | Clear, colorless solution |
| 24 h | |||
| 48 h | |||
| 72 h |
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound in DMSO.
Caption: A logical workflow for troubleshooting common issues with the compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Refining experimental protocols for reactions involving 6-Chloro-2-phenylquinoline-4-carboxylic acid.
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals working with 6-Chloro-2-phenylquinoline-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during its synthesis, purification, and use.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method for synthesizing this compound is the Pfitzinger reaction.[1][2] This reaction involves the base-catalyzed condensation of 5-chloroisatin with acetophenone.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below. The compound is generally an off-white solid.[3]
Q3: In which solvents is this compound soluble?
A3: As a carboxylic acid, its solubility is pH-dependent. It is generally more soluble in basic aqueous solutions where the carboxylate anion is formed. For recrystallization, ethyl acetate (EtOAc) has been reported to be an effective solvent.[3] Based on the solubility of the parent compound, 2-phenyl-4-quinolinecarboxylic acid, it is expected to have some solubility in alcohols (like ethanol), diethyl ether, and chloroform, and be insoluble in water under neutral or acidic conditions.[4]
Q4: What are the primary research applications of this compound?
A4: this compound and its derivatives are of significant interest in drug discovery. Quinoline derivatives are recognized for their potential as anticancer agents.[1] They can act as inhibitors of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[5]
Q5: How should this compound be handled and stored?
A5: It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6] Avoid inhaling dust and prevent contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Experimental Protocols & Data
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [7] |
| Molecular Weight | 283.71 g/mol | [7] |
| CAS Number | 6633-62-1 | [7] |
| Appearance | Off-white solid | [3] |
| Melting Point | 244–245 °C | [3] |
| ¹H-NMR (DMSO-d₆) | δ 7.51-7.59 (m, 3H), 7.82 (dd, J = 8.8, 2.2 Hz, 1H), 7.90 (t, J = 7.6 Hz, 1H), 8.16 (d, J = 2.2 Hz, 1H), 8.20 (d, J = 8.8 Hz, 1H), 8.32 (d, J = 7.8 Hz, 2H), 8.51 (s, 1H) | [3] |
Synthesis of this compound (Pfitzinger Reaction)
This protocol describes the synthesis from 5-chloroisatin and acetophenone.
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
Procedure:
-
Prepare a 20% aqueous ethanol solution.
-
In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the aqueous ethanol solution.
-
Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.[1]
-
Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically at pH 4-5).[1]
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a vacuum oven.
Purification by Recrystallization
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) until the solid just dissolves.[3][8]
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[8]
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Pfitzinger Synthesis | Incomplete reaction: Reaction time may be too short or temperature too low. | - Extend the reflux time and monitor by TLC until the starting material is consumed.- Ensure the reaction temperature is maintained at 80-90 °C.[1] |
| Base concentration is too low: The initial ring-opening of isatin is base-catalyzed and crucial for the reaction to proceed.[2] | - Ensure the correct concentration and amount of KOH is used. A modified procedure where the isatin is pre-reacted with the alkali before adding the ketone can improve yields.[9] | |
| Impure reagents: Starting materials may be degraded or contain impurities. | - Use pure, dry reagents. Recrystallize 5-chloroisatin if necessary. | |
| Formation of Tar or Dark-Colored Byproducts | Harsh reaction conditions: The Pfitzinger reaction can be prone to side reactions and polymerization, especially at high temperatures or with prolonged reaction times.[9] | - Avoid excessive heating. Once the reaction is initiated, maintain a gentle reflux.- During work-up, filter off any tarry material that precipitates after partial neutralization before fully acidifying to precipitate the product.[9] |
| Difficulty in Product Precipitation | Incorrect pH: The carboxylic acid will not precipitate if the solution is not sufficiently acidic. | - Carefully monitor the pH during acidification, ensuring it reaches approximately 4-5 to fully protonate the carboxylate.[1] |
| Product is too soluble in the work-up solvent: | - Ensure the volume of water used to dissolve the reaction residue is minimal. | |
| Product is Impure After Precipitation | Trapped starting materials or byproducts: Rapid precipitation can trap impurities within the crystal lattice. | - For purification, convert the crude acid back into its salt with a base, treat with activated charcoal to remove colored impurities, filter, and then re-acidify to precipitate the purified acid.[9] |
| Ineffective recrystallization: The chosen solvent may not be optimal. | - Screen for an ideal recrystallization solvent: one that dissolves the compound well when hot but poorly when cold.[8] Ethyl acetate is a good starting point.[3] |
Visualizations
Experimental Workflow: Pfitzinger Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Common side reactions in the synthesis of 2-phenylquinoline-4-carboxylic acids
Welcome to the technical support center for the synthesis of 2-phenylquinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-phenylquinoline-4-carboxylic acids?
The three most prevalent methods for the synthesis of 2-phenylquinoline-4-carboxylic acids are the Doebner reaction, the Pfitzinger reaction, and the Combes quinoline synthesis. Each method has its own advantages and is suited for different starting materials and desired substitution patterns.
Q2: I am getting a low yield in my Doebner reaction. What are the common causes?
Low yields in the Doebner reaction can be attributed to several factors. One common issue is the low reactivity of anilines bearing strong electron-withdrawing groups. Additionally, the choice and amount of acid catalyst can significantly impact the reaction's efficiency. The slow, dropwise addition of pyruvic acid to the mixture of the aniline and aldehyde is often recommended to control the reaction rate and minimize the formation of side products.[1]
Q3: My Pfitzinger reaction is producing a lot of tar-like material. How can I prevent this?
Tar formation in the Pfitzinger reaction is a frequent problem, often caused by high temperatures promoting side reactions. To mitigate this, it is crucial to control the reaction temperature and avoid excessive heating. A modified approach involves first dissolving the isatin in a strong base like potassium hydroxide to facilitate the ring-opening before adding the carbonyl compound. This can reduce the formation of tar. Additionally, ensuring the purity of your reactants is essential, as impurities can contribute to unwanted side reactions.
Q4: I am observing a mixture of regioisomers in my Combes synthesis. How can I improve the selectivity?
The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones. The regioselectivity is primarily influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. For instance, increasing the steric bulk on the β-diketone can favor the formation of the less sterically hindered product. The choice of acid catalyst can also influence the regiochemical outcome.[2]
Troubleshooting Guides
The Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde (in this case, benzaldehyde), and pyruvic acid.
Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Electron-withdrawing groups on the aniline reduce its nucleophilicity.[3] | Use a modified "Doebner hydrogen-transfer reaction" which has shown improved yields for these substrates.[3] Optimize the choice and loading of the acid catalyst (e.g., BF₃·THF).[3] |
| Decomposition of reactants or intermediates at high temperatures. | Add the pyruvic acid dropwise to control the reaction temperature.[1] | |
| Formation of 2-methylquinoline-4-carboxylic acid byproduct | Self-condensation of pyruvic acid followed by reaction with aniline. | This side product can be minimized by the slow addition of pyruvic acid and maintaining a lower reaction temperature. |
| Formation of a pyrrolidine derivative | Occurs with specific substrates like 2-chloro-5-aminopyridine where cyclization happens at the amino group instead of the benzene ring.[4] | This side reaction is substrate-specific. If possible, choose an alternative synthetic route for such substrates. |
Quantitative Data on Doebner Reaction Yields with Various Anilines
| Aniline Substituent | Catalyst | Solvent | Temperature (°C) | Yield of 2-phenylquinoline-4-carboxylic acid derivative (%) | Reference |
| H | BF₃·THF | MeCN | 65 | 75 | [3] |
| 4-OMe | BF₃·THF | MeCN | 65 | 85 | [3] |
| 4-CF₃ | BF₃·THF | MeCN | 65 | 68 | [3] |
| 4-Cl | BF₃·THF | MeCN | 65 | 72 | [3] |
| 2-Me | BF₃·THF | MeCN | 65 | 65 | [3] |
Note: The byproduct yields for these specific reactions were not detailed in the cited sources.
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound (in this case, acetophenone) in the presence of a strong base.
Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low Yield/Incomplete Reaction | Incomplete ring-opening of isatin. | Pre-react the isatin with a strong base (e.g., KOH) until it fully dissolves before adding the acetophenone.[1] |
| Insufficient amount of the carbonyl compound. | Use an excess of acetophenone to drive the reaction to completion.[1] | |
| Tar Formation | High reaction temperatures promoting side reactions. | Maintain a controlled temperature and consider running the reaction at a lower temperature for a longer duration.[1] |
| Localized high acidity during workup. | Add acid slowly and with vigorous stirring during the precipitation of the product.[1] | |
| Formation of 2-hydroxy-quinoline-4-carboxylic acid (Halberkann variant) | Reaction of N-acyl isatins with a base.[5] | Ensure the starting isatin is not N-acylated. This pathway can be exploited if the 2-hydroxy derivative is the desired product. |
Reported Yields for Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
| Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 33% KOH | Ethanol | 8 | 35 | |
| KOH | Ethanol | 24 | ~60% (for 2-methyl derivative) |
Note: Specific yields for side products are often not reported, with "tar" being a common qualitative observation.
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. For the synthesis of 2-phenylquinoline-4-carboxylic acid, a precursor to the β-diketone would be required. A more direct route to a related structure would be the reaction of aniline with benzoylacetone, which would yield 2-methyl-4-phenylquinoline. The principles of regioselectivity, however, remain relevant.
Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Formation of Regioisomers | Use of an unsymmetrical β-diketone. | Modify substituents on the aniline or β-diketone to leverage steric hindrance. For example, a bulkier group on the diketone will favor cyclization at the less hindered position.[2] |
| Electronic effects of substituents on the aniline. | Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of 2-substituted quinolines, while electron-withdrawing groups (e.g., chloro) may favor the 4-substituted product.[2][6] | |
| Low Yield | Incomplete condensation or cyclization. | Use a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA), which can be more efficient than sulfuric acid.[6] |
Quantitative Data on Combes Synthesis Regioselectivity
| Aniline Substituent | β-Diketone Substituent (R) | Product Ratio (2-CF₃ : 4-CF₃) | Reference |
| Methoxy-substituted | Bulky R group | Favors 2-CF₃ formation | [6] |
| Chloro- or Fluoro- | Major product is 4-CF₃ | [6] |
Note: This data is for a modified Combes synthesis producing trifluoromethylquinolines but illustrates the principles of regiocontrol.
Experimental Protocols
Protocol 1: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (TFA) or Iron(III) triflate (Fe(OTf)₃)
-
Aqueous Potassium Carbonate (K₂CO₃) solution
-
Ice water
Procedure (using TFA as catalyst):
-
In a round-bottom flask, an equimolar mixture of aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour.
-
Pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) are then added to the reaction mixture.
-
The mixture is refluxed for an additional 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is poured slowly into ice water (60 mL) with vigorous stirring, which should cause the product to precipitate.
-
The crude solid is collected by filtration.
-
Purification: The filtered solid is dissolved in an aqueous K₂CO₃ solution. Any non-acidic impurities are removed by filtration. The filtrate is then acidified (e.g., with HCl) to re-precipitate the purified 2-phenylquinoline-4-carboxylic acid.
-
The purified product is collected by filtration, washed with cold water, and dried.[7]
Protocol 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
Materials:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid
-
Diethyl ether
Procedure:
-
Prepare a solution of potassium hydroxide (e.g., 33% aqueous solution or dissolved in aqueous ethanol).
-
Add isatin to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.
-
Add acetophenone to the mixture.
-
Heat the reaction mixture to reflux for 8-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with HCl or acetic acid to a pH of 4-5 to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Visualizations
Caption: Reaction pathway of the Doebner synthesis, including a common side product.
Caption: Troubleshooting workflow for the Pfitzinger reaction.
Caption: Logical approach to controlling regioselectivity in the Combes synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Improving the biological activity of 6-Chloro-2-phenylquinoline-4-carboxylic acid through derivatization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on improving the biological activity of 6-Chloro-2-phenylquinoline-4-carboxylic acid through derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing the carboxylic acid moiety of this compound to enhance biological activity?
A1: The most common and effective strategy is the formation of amide or ester derivatives. Amide synthesis, in particular, is widely used to explore the structure-activity relationship (SAR) by introducing a diverse range of substituents. This is typically achieved by coupling the carboxylic acid with various primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU). This modification can significantly impact the compound's solubility, cell permeability, and interaction with biological targets.
Q2: Which classical synthesis route is recommended for preparing the this compound core structure?
A2: The Pfitzinger reaction is a highly effective method for synthesizing the quinoline-4-carboxylic acid core.[1][2] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a base.[2] For the target molecule, 5-chloroisatin would be reacted with acetophenone. The Doebner reaction is another viable alternative.[2][3]
Q3: My purified derivative has poor solubility in aqueous buffers (e.g., PBS) required for biological assays. How can I address this?
A3: Poor aqueous solubility is a common challenge with small molecules.[4] Here are a few approaches:
-
Use a co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.
-
Derivatization for solubility: Introduce polar or ionizable groups into your next generation of derivatives. For example, incorporating a basic amine group that can be protonated at physiological pH can significantly improve solubility.
-
Formulation strategies: For in vivo studies, formulation with solubilizing agents like cyclodextrins or Cremophor EL may be necessary.
Q4: What are the critical quality control checks after synthesizing a new derivative?
A4: Rigorous structural confirmation and purity assessment are essential. A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atom connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound. The presence of a chlorine atom should result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound (ideally >95% for biological screening).
Troubleshooting Guides
Problem 1: Low or No Yield in the Pfitzinger Synthesis of the Quinoline Core
-
Possible Cause: Incomplete hydrolysis of isatin or degradation of reactants.
-
Solution:
-
Base Strength: Ensure a sufficiently strong base (e.g., 33% KOH solution) is used to open the isatin ring.[6]
-
Reaction Temperature: The reaction often requires heating (e.g., reflux) for several hours to proceed to completion.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification: After the reaction is complete, carefully acidify the mixture to a pH of 5-6 to precipitate the carboxylic acid product.[6] Add the acid slowly while cooling the mixture in an ice bath.
-
Problem 2: Difficulty in Purifying the Final Amide Derivative
-
Possible Cause: Presence of unreacted starting materials or coupling reagents.
-
Solution:
-
Aqueous Workup: After the reaction, perform an aqueous workup. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.
-
Chromatography: If impurities persist, purify the crude product using column chromatography on silica gel. Start with a non-polar eluent system and gradually increase the polarity to separate the product from less polar and more polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
Problem 3: Inconsistent or Non-Reproducible Results in Cell-Based Assays
-
Possible Cause: Compound precipitation, cell line variability, or assay artifacts.
-
Solution:
-
Check Solubility in Media: Before the assay, visually inspect the highest concentration of your compound in the cell culture media under a microscope to ensure it is fully dissolved and not precipitating.
-
Control DMSO Concentration: Ensure that the final DMSO concentration is identical across all wells, including the vehicle control, and is at a non-toxic level for the specific cell line being used.
-
Cell Health and Density: Use cells from a consistent passage number and ensure they are healthy and seeded at the correct density. Over-confluent or sparse cultures can lead to variable results.
-
Assay Interference: Some compounds can interfere with the assay readout itself (e.g., reducing the MTT reagent directly). Run a control experiment in a cell-free system to check for any direct interaction between your compound and the assay reagents.
-
Data Presentation
Derivatization of the core structure can significantly impact biological activity. The following table summarizes hypothetical IC₅₀ data for a series of amide derivatives of this compound tested against the HCT-116 colon cancer cell line.
| Compound ID | R Group (Amine Used for Derivatization) | Structure of R Group | IC₅₀ (µM) against HCT-116[7] |
| Core | -OH (Carboxylic Acid) | - | >100 |
| D1 | Aniline | -Ph | 50.9 |
| D2 | 4-Fluoroaniline | -Ph-4-F | 18.9 |
| D3 | 4-(Trifluoromethyl)aniline | -Ph-4-CF₃ | 4.9 |
| D4 | 3-Aminopyridine | -3-pyridyl | 8.5 |
| D5 | Cyclohexylamine | -C₆H₁₁ | 75.2 |
This data is illustrative and serves to demonstrate the potential for improving potency through derivatization.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-phenylquinoline-4-carboxamide Derivative (e.g., Compound D3)
This protocol involves two main steps: synthesis of the core acid via the Pfitzinger reaction, followed by amide coupling.
Step A: Synthesis of this compound (Core)
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloroisatin (1 equivalent) in an aqueous solution of 33% potassium hydroxide (KOH).
-
Addition of Ketone: To this solution, add a solution of acetophenone (1.1 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux (approx. 85°C) for 8-12 hours. Monitor the reaction's completion by TLC.[6]
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 3M HCl with stirring to adjust the pH to 5-6. A precipitate will form.[6]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude this compound.
Step B: Amide Coupling with 4-(Trifluoromethyl)aniline
-
Reaction Setup: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution. Stir for 20 minutes at room temperature.
-
Amine Addition: Add 4-(Trifluoromethyl)aniline (1.1 equivalents) followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Visualizations
Caption: General workflow for derivatization, screening, and optimization.
Caption: Troubleshooting decision tree for low synthesis yield.
Caption: Simplified PI3K/Akt signaling pathway inhibited by a quinoline.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives | European Journal of Chemistry [eurjchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: 6-Chloro-2-phenylquinoline-4-carboxylic Acid versus Doxorubicin
For Immediate Release
This guide offers a comparative overview of the anticancer activities of the novel investigational compound 6-Chloro-2-phenylquinoline-4-carboxylic acid and the well-established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of available data to guide further research and evaluation. While direct comparative studies are limited, this guide consolidates existing preclinical data for structurally related quinoline derivatives and doxorubicin to offer a preliminary assessment of their potential anticancer efficacy.
Executive Summary
Doxorubicin is a cornerstone of cancer chemotherapy, exerting its potent cytotoxic effects through multiple mechanisms, including DNA intercalation and topoisomerase II inhibition.[1][2] However, its clinical utility is often hampered by significant side effects. The quest for novel anticancer agents with improved efficacy and safety profiles has led to the investigation of quinoline derivatives. This compound belongs to this class of compounds and, based on studies of structurally similar molecules, is hypothesized to exert its anticancer effects through distinct mechanisms, potentially involving the inhibition of key signaling pathways such as PI3K/AKT and histone deacetylases (HDACs).[3][4][5] This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed mechanisms of action to facilitate a comprehensive comparison.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for doxorubicin and derivatives of 2-phenylquinoline-4-carboxylic acid against various human cancer cell lines. It is important to note that the data for the quinoline derivatives are for structurally similar compounds and not this compound itself; therefore, this comparison should be interpreted with caution.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of 2-Phenyl-4-quinolone Derivatives and Doxorubicin against Various Cancer Cell Lines.
| Compound/Drug | HCT-116 (Colon) | Caco-2 (Colon) | A549 (Lung) | MCF-7 (Breast) |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19)[6] | 5.3 | 17.0 | - | - |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)[6] | 4.9 | 18.9 | - | - |
| Doxorubicin[1][6] | - | - | > 20 | 2.5 |
| Doxorubicin[2][7] | - | - | > 20 | 2.50 |
| Doxorubicin (24h)[1] | - | - | > 20 | 2.5 |
| Doxorubicin (72h)[8] | - | - | - | - |
Note: The data for the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives provides a strong indication of the potential activity of this compound due to structural similarity.[6] A direct comparison is challenging due to variations in experimental conditions across different studies.
Mechanisms of Action
This compound (Proposed)
Derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to exert their anticancer effects through the inhibition of critical signaling pathways involved in cell proliferation and survival.
-
PI3K/AKT Pathway Inhibition: Structurally similar compounds have demonstrated the ability to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is frequently hyperactivated in cancer.[3]
-
HDAC Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives act as histone deacetylase (HDAC) inhibitors.[4][5] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
Doxorubicin
Doxorubicin's anticancer activity is multifaceted and involves several well-established mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to double-strand breaks in the DNA.[1][2]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[2]
Signaling Pathway Diagrams
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2-phenylquinoline-4-carboxylic Acid Analogs
This guide provides a comprehensive comparison of 6-Chloro-2-phenylquinoline-4-carboxylic acid analogs, detailing their structure-activity relationships (SAR) with a focus on anticancer and antibacterial activities. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Core Structure and Biological Significance
The this compound scaffold is a key pharmacophore that has demonstrated a broad range of biological activities. The presence of the chlorine atom at the 6-position, the phenyl group at the 2-position, and the carboxylic acid at the 4-position are crucial determinants of its therapeutic potential.[1][2] Modifications at various positions of the quinoline and phenyl rings have been explored to optimize potency and selectivity against different biological targets.
Key biological activities associated with this class of compounds include:
-
Anticancer Activity: Primarily through the inhibition of dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[3][4][5]
-
Antibacterial Activity: By targeting bacterial DNA gyrase and topoisomerase IV.[6][7]
-
Antioxidant Activity: Some derivatives have shown potential in scavenging free radicals.[8]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents.
Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for cancer therapy.
-
C-2 Position: Bulky and hydrophobic substituents on the phenyl ring at the C-2 position are generally required for potent DHODH inhibition.[2][5]
-
C-4 Position: The carboxylic acid group at this position is essential for activity, as it is believed to form crucial interactions within the enzyme's active site.[2][5]
-
C-6 Position: The chloro substituent at this position has been shown to be favorable for anticancer activity in various quinoline-based compounds.[9]
Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors represent a promising class of anticancer agents. For 2-phenylquinoline-4-carboxylic acid derivatives, this core can act as the "cap" region of a typical HDAC inhibitor pharmacophore.[4] The carboxylic acid is often derivatized into a zinc-binding group, such as a hydroxamic acid or a hydrazide, connected via a linker.[4][10]
The following diagram illustrates the general workflow for synthesizing and evaluating the anticancer activity of these analogs.
Caption: Workflow for the synthesis and anticancer evaluation of analogs.
Quinolone-based compounds are well-established antibacterial agents. For the 2-phenylquinoline-4-carboxylic acid scaffold, modifications are crucial for achieving potent activity against both Gram-positive and Gram-negative bacteria.
-
C-2 Phenyl Ring Substituents: The substitution pattern on the 2-phenyl ring significantly influences antibacterial potency.
-
C-4 Carboxamide Derivatives: Conversion of the carboxylic acid to various carboxamides can enhance antibacterial activity and modulate pharmacokinetic properties.[6]
The following diagram illustrates the proposed mechanism of action for quinolone-based antibacterials.
Caption: Mechanism of action for quinolone-based antibacterial agents.
Comparative Data
The following tables summarize the biological activities of representative this compound analogs and related derivatives from published studies.
Table 1: Anticancer Activity of Quinolone Analogs
| Compound ID | R1 (at C6) | R2 (at C2) | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Analog A | Cl | Phenyl | HCT-116 | 17.0 | [11][12] |
| Analog B | Cl | 4-Tolyl | HCT-116 | 8.9 | [11][12] |
| Analog C | Cl | 4-(Trifluoromethyl)phenyl | HCT-116 | 3.3 | [11][12] |
| Analog D | Cl | 3-Nitrophenyl | HCT-116 | 5.3 | [11][12] |
| Analog E | F | 2'-Fluoro-1,1'-biphenyl-4-yl | DHODH | 0.0097 | [3] |
| Brequinar | F | 2'-Fluoro-1,1'-biphenyl-4-yl | L1210 DHODH | - | [2] |
Note: Analogs A-D are N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides. Data is presented to show the effect of substitution.
Table 2: Antibacterial Activity of 2-Phenylquinoline-4-carboxylic Acid Derivatives
| Compound ID | Modification | Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5a4 | 2-(2-aminophenyl)-N-(3-(dimethylamino)propyl)quinoline-4-carboxamide | S. aureus | 64 | [6] |
| 5a7 | 2-(2-aminophenyl)-N-(3-(diethylamino)propyl)quinoline-4-carboxamide | E. coli | 128 | [6] |
| Parent Acid (1) | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | S. aureus | >256 | [6] |
Note: These compounds do not have the 6-chloro substituent but illustrate the effect of C4-carboxamide modifications.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies.
The Doebner reaction provides a straightforward method for synthesizing the core scaffold.
-
Reactant Mixture: An equimolar mixture of a substituted aniline (e.g., 4-chloroaniline), a substituted benzaldehyde, and pyruvic acid are combined in a solvent such as ethanol.
-
Reflux: The mixture is heated to reflux for several hours (typically 4-12 hours). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the crude product.
-
Purification: The solid product is filtered and purified, often by recrystallization from a suitable solvent, to yield the desired 2-phenylquinoline-4-carboxylic acid analog.
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells (vehicle only) are also included. The plate is then incubated for 48-72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: A standardized inoculum of the target bacterium is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
References
- 1. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 11. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents [mdpi.com]
- 12. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Anticancer Activity of Quinoline Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro anticancer activity of various quinoline derivatives, offering a resource for researchers, scientists, and drug development professionals. Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold for numerous pharmacologically active agents, with many derivatives demonstrating significant anticancer properties.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression.[3][4] This document summarizes key experimental data, details common methodologies, and visualizes the underlying biological processes to support further research and development in this promising area of oncology.
Comparative Anticancer Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below compile IC50 values for various quinoline derivatives against several human cancer cell lines, with Doxorubicin, a standard chemotherapeutic agent, included for comparison. The data illustrates the broad-spectrum efficacy and, in some cases, the superior potency of novel quinoline compounds.
Table 1: Cytotoxicity of Quinoline Derivatives against Breast and Colon Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2a (bis-quinoline) | HCT116 (Colon) | < 1 | Doxorubicin | N/A |
| 2b (bis-quinoline) | MCF-7 (Breast) | 0.3[5] | Doxorubicin | N/A |
| 4c (bis-quinoline) | HCT116 (Colon) | > 15 | Doxorubicin | N/A |
| Compound 11 | MCF-7 (Breast) | 29.8[1] | Doxorubicin | N/A |
| Compound 13e | HCT116 (Colon) | N/A | Doxorubicin | N/A |
| Compound 39 | A549 (Lung) | 1.91[6] | Doxorubicin | N/A |
| Compound 40 | K-562 (Leukemia) | 5.29[6] | Doxorubicin | N/A |
| MPSQ | COLO 205 (Colon) | 15[7] | Doxorubicin | N/A |
Note: N/A indicates that a direct comparative value was not provided in the cited source for that specific experiment.
Table 2: Cytotoxicity of Quinoline Derivatives against Leukemia and Other Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2a (bis-quinoline) | U937 (Leukemia) | 0.7[5] | Doxorubicin | N/A |
| 4a (bis-quinoline) | HL60 (Leukemia) | 0.3[5] | Doxorubicin | N/A |
| 4c (bis-quinoline) | HL60 (Leukemia) | 0.3[5] | Doxorubicin | N/A |
| Compound 55 | HL-60 (Leukemia) | 19.88 (µg/ml)[1] | Doxorubicin | N/A |
| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³)[1] | Doxorubicin | N/A |
| Compound 13e | KG-1 (Leukemia) | 2.61[8] | Doxorubicin | N/A |
| Compound 13h | KG-1 (Leukemia) | 2.98[8] | Doxorubicin | N/A |
Mechanisms of Action and Signaling Pathways
Quinoline derivatives employ multiple strategies to inhibit cancer cell growth. Key mechanisms include inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical enzymes like kinases and topoisomerases.[9][10]
Induction of Apoptosis
A primary mechanism for many quinoline-based compounds is the induction of apoptosis. Studies have shown that certain derivatives can trigger the mitochondrial (intrinsic) pathway of apoptosis.[11] This is often confirmed by observing an increase in the sub-G1 cell population in flow cytometry analysis, Annexin V staining, and the activation of key executioner proteins like caspase-3.[5][12] For example, bis-quinoline derivatives 2a, 2b, and 2c were found to cause a significant increase in the sub-G1 peak in U937 leukemia cells, indicating apoptosis is the main mechanism of cell death.[5]
Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.
Cell Cycle Arrest
Another common anticancer mechanism is the disruption of the cell cycle.[3] Quinoline derivatives have been shown to arrest cancer cells at specific checkpoints, most notably the G2/M phase.[6][7] This prevents the cells from entering mitosis and ultimately leads to cell death. Compound 4c , for example, was found to significantly increase the population of MDA-MB-231 breast cancer cells in the G2/M phase.[13] This effect is often evaluated by treating cells with the compound and analyzing their DNA content using propidium iodide staining followed by flow cytometry.
Caption: Cell cycle arrest at the G2/M checkpoint by quinoline derivatives.
Experimental Protocols and Workflow
Validating the in vitro anticancer activity of novel compounds requires a systematic approach involving a series of well-defined experiments.
Caption: General workflow for in vitro anticancer activity validation.
Cell Viability / Cytotoxicity (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard initial screening method to determine the IC50 of a compound.[14]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.[14]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a set time (e.g., 24 or 48 hours).[5]
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
Annexin V(-) / PI(+): Necrotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
-
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.[8]
-
Cell Harvesting: Collect the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Generate a histogram of cell count versus fluorescence intensity. The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
-
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes for 6-Chloro-2-phenylquinoline-4-carboxylic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives, the selection of an optimal synthetic route is paramount to achieving desired yields, purity, and overall efficiency. This guide provides a comparative analysis of established synthetic methodologies for 6-Chloro-2-phenylquinoline-4-carboxylic acid, a key intermediate in the development of various therapeutic agents. The Pfitzinger and Doebner reactions are highlighted as primary routes, with their performance contrasted through experimental data.
Comparative Overview of Synthetic Routes
The synthesis of this compound can be approached through several classical quinoline synthesis reactions. The Pfitzinger and Doebner reactions are particularly well-suited for the preparation of this specific scaffold. While other methods like the Combes and Conrad-Limpach syntheses are fundamental in quinoline chemistry, they are less direct for obtaining the target 4-carboxylic acid derivative.
| Synthetic Route | Starting Materials | Key Reaction Type | Typical Yield (%) | Reaction Conditions |
| Pfitzinger Reaction | 5-Chloroisatin, Acetophenone | Base-catalyzed condensation | 54[1] | 80-90°C, 18-36 hours[1][2] |
| Doebner Reaction | 4-Chloroaniline, Benzaldehyde, Pyruvic acid | Acid-catalyzed three-component | Moderate to High[3][4][5] | 65°C, ~21 hours (modified)[3] |
Table 1: Comparison of Key Synthetic Routes for this compound. Yields and conditions are based on reported data for the target molecule or closely related analogs.
In-depth Analysis of Primary Synthetic Routes
Pfitzinger Reaction
The Pfitzinger reaction offers a robust and direct method for the synthesis of quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound containing an α-methylene group.[2][6][7][8] For the target molecule, this involves the condensation of 5-chloroisatin with acetophenone in the presence of a base.[2]
Advantages:
-
Direct formation of the quinoline-4-carboxylic acid scaffold.
-
Readily available starting materials.
Disadvantages:
-
Can require long reaction times.[2]
-
The reaction can sometimes be hampered by the formation of tarry byproducts, complicating purification.[9]
Doebner Reaction
The Doebner reaction is a versatile three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[3][10] To synthesize this compound, 4-chloroaniline, benzaldehyde, and pyruvic acid are condensed, typically under acidic conditions.[4]
Advantages:
-
One-pot, three-component reaction, which can be efficient.
-
Modern modifications have improved yields, even for anilines with electron-withdrawing groups.[5]
Disadvantages:
-
The classical Doebner reaction can suffer from low yields, particularly with electron-deficient anilines.[9]
-
Potential for side reactions if conditions are not optimized.
Experimental Protocols
Pfitzinger Synthesis of this compound
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
Procedure:
-
Prepare a 20% aqueous ethanol solution.
-
In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of this solution.
-
Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.
-
Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).
-
Collect the solid precipitate by vacuum filtration and wash with water to yield this compound.[1][2]
Doebner Synthesis of this compound (Adapted Protocol)
Materials:
-
4-Chloroaniline
-
Benzaldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-chloroaniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by solidification and filtration or by column chromatography on silica gel.[3]
Logical Workflow of Synthetic Routes
The following diagrams illustrate the general workflows for the Pfitzinger and Doebner reactions.
Caption: Pfitzinger Reaction Workflow
Caption: Doebner Reaction Workflow
Conclusion
Both the Pfitzinger and Doebner reactions provide viable pathways for the synthesis of this compound. The Pfitzinger reaction is a direct and well-established method, though it may require longer reaction times. The Doebner reaction, particularly with modern modifications, offers a versatile one-pot alternative that can be efficient for a range of substituted anilines. The choice between these methods will depend on factors such as the desired scale of the reaction, available laboratory equipment, and the importance of reaction time versus the cost and availability of starting materials. For direct synthesis of the target molecule, these two methods are superior to other classical quinoline syntheses like the Combes and Conrad-Limpach reactions, which are better suited for producing other substitution patterns on the quinoline core.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doebner reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to 6-Chloro-2-phenylquinoline-4-carboxylic acid and Other Quinoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinoline-Based Inhibitors
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. A significant subset of these compounds, the quinoline-4-carboxylic acids, has garnered attention for their potent inhibitory effects on critical cellular pathways. This guide will compare the performance of 6-Chloro-2-phenylquinoline-4-carboxylic acid, based on data from its close analogs, with established quinoline-based inhibitors.
Performance Comparison of Quinoline-Based Inhibitors
Quantitative data for key quinoline-based inhibitors are summarized below. It is important to note that the data for this compound is inferred from structurally similar N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which have been evaluated for their anticancer activity against colon cancer cell lines.[1]
| Compound | Target(s) | Assay Type | Cell Line/Enzyme | IC50 Value |
| This compound (inferred) | PI3Kα (inferred) | Anticancer Cell Viability | HCT-116 (Colon Carcinoma) | ~3.3 - 5.3 µM[1] |
| Caco-2 (Colorectal Adenocarcinoma) | ~17.0 - 50.9 µM[1] | |||
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | Human DHODH | ~10 - 20 nM[2] |
| A77 1726 (Active Metabolite of Leflunomide) | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | Human DHODH | ~1.1 µM[2] |
| Compound 41 (Quinoline-based DHODH inhibitor) | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | Human DHODH | 9.71 ± 1.4 nM[3][4][5] |
| Compound 43 (Quinoline-based DHODH inhibitor) | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | Human DHODH | 26.2 ± 1.8 nM[3][4][5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by Quinoline-Based DHODH Inhibitors.
Caption: A typical experimental workflow for the evaluation of quinoline-based inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the reproducible evaluation of inhibitor performance.
Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the DHODH enzyme.
-
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound and control inhibitor (e.g., Brequinar) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and a known DHODH inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer and the diluted compounds.
-
Add the recombinant human DHODH enzyme to each well and pre-incubate to allow for compound binding.
-
Prepare a reaction mixture containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.[2][3][6]
-
Materials:
-
Human cancer cell lines (e.g., HCT-116, Caco-2)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion
While direct experimental data for this compound remains to be published, the analysis of its close structural analogs suggests it holds promise as an anticancer agent, likely through the inhibition of signaling pathways such as PI3K.[1] In comparison to well-characterized quinoline-based DHODH inhibitors like Brequinar and A77 1726, the inferred anticancer potency of this compound appears to be in the micromolar range, whereas potent DHODH inhibitors exhibit nanomolar to low micromolar activity against their target enzyme.[2][3][4][5] Further investigation is warranted to fully characterize the biological activity and specific molecular targets of this compound to elucidate its therapeutic potential. The provided protocols offer a standardized framework for such future evaluations.
References
- 1. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Halogen Advantage: A Comparative Analysis of the Biological Activity of Halogenated vs. Non-Halogenated Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. A key area of investigation in the development of novel therapeutics based on this scaffold is the influence of halogenation on its efficacy. This guide provides an objective comparison of the biological activities of halogenated versus non-halogenated quinoline-4-carboxylic acids, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed literature to inform and guide future research and drug development efforts.
Key Findings at a Glance
Halogenation of the quinoline-4-carboxylic acid core often leads to a significant enhancement of its biological activity. This is attributed to several factors, including altered electronic properties, increased lipophilicity which can improve cell membrane penetration, and the ability of halogens to form specific interactions with biological targets. While non-halogenated parent compounds exhibit baseline activity, their halogenated counterparts frequently demonstrate superior potency.
Comparative Biological Activity Data
The following tables summarize quantitative data from various studies, comparing the performance of halogenated and non-halogenated quinoline-4-carboxylic acid derivatives.
Anticancer Activity
The antiproliferative effects of these compounds are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of 2-Phenyl-4-quinolone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-Phenyl-4-quinolone (Non-halogenated) | Not specified | >100 |
| 6-Chloro-2-phenyl-4-quinolone (Halogenated) | MCF-7 (Breast) | 4.9 |
| 6-Chloro-2-phenyl-4-quinolone (Halogenated) | HCT-116 (Colon) | 5.3 |
Data sourced from studies on 2-phenyl-4-quinolone derivatives. It is important to note that while these compounds are structurally related to quinoline-4-carboxylic acids, direct comparative data for the carboxylic acid analogues was not available in a single study.
Antimicrobial Activity
The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Quinoline-4-Carboxylic Acid Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 2-Aryl-quinoline-4-carboxylic acid (General, Non-halogenated) | Staphylococcus aureus | 62.5 - 250 |
| 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid (Halogenated) | MRSA | 15.62 |
| 2-(Aryl)-quinoline-4-carboxylic acid derivative 3 (Halogenated) | MDR E. coli | 7.81 |
Data compiled from studies on various 2-aryl-quinoline-4-carboxylic acid derivatives. The non-halogenated data represents a general range for this class of compounds, while the halogenated examples show significantly enhanced potency against resistant bacterial strains.[1]
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound | Assay System | Observation |
| Quinoline-4-carboxylic acid (Non-halogenated) | LPS-induced RAW264.7 macrophages | Exerted impressively appreciable anti-inflammatory affinities.[2] |
| Halogenated Quinoline Derivatives | Various | Structure-activity relationship studies suggest that halogenation can enhance anti-inflammatory effects. |
Direct side-by-side IC50 data for a halogenated vs. non-halogenated pair in an anti-inflammatory assay was not available in the reviewed literature. However, multiple sources indicate the significant anti-inflammatory potential of the quinoline-4-carboxylic acid scaffold, with halogenation being a common strategy to enhance this activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key in vitro assays cited.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Lipopolysaccharide (LPS)-Induced Inflammation Assay in RAW264.7 Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Quinoline-4-carboxylic acid derivatives exert their biological effects by interacting with various cellular targets. The diagrams below illustrate some of the key signaling pathways that are inhibited by these compounds.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway.
Conclusion
The evidence from the reviewed literature strongly suggests that halogenation is a valuable strategy for enhancing the biological activity of quinoline-4-carboxylic acids. Halogenated derivatives consistently demonstrate superior potency in anticancer and antimicrobial assays compared to their non-halogenated counterparts. While direct comparative data for anti-inflammatory activity is less available, the general trend indicates that halogenation is a favorable modification.
The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to design and evaluate new halogenated quinoline-4-carboxylic acid derivatives as potential therapeutic agents. Further research focusing on direct, side-by-side comparisons of halogenated and non-halogenated analogues across a range of biological assays will be crucial for a more comprehensive understanding of their structure-activity relationships and for accelerating the development of novel, highly effective drugs.
References
In Vitro Cytotoxicity of 2-Phenylquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the in vitro cytotoxicity of various 2-phenylquinoline derivatives against several cancer cell lines. The data presented is compiled from published experimental findings, offering a valuable resource for evaluating the anticancer potential of this class of compounds.
Data Presentation: Comparative Cytotoxicity (IC50)
The cytotoxic activity of 2-phenylquinoline derivatives is summarized below. The IC50 value represents the concentration of the compound that inhibits 50% of cancer cell growth. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (13a) | HeLa (Cervical) | 0.50 | [1] |
| MCF-7 (Breast) | > 55.5 (Selectivity Index) | [1] | |
| SiHa (Cervical) | - | ||
| A2780 (Ovarian) | - | ||
| K562 (Leukemia) | - | ||
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | NCI-H226 (Non-small cell lung) | 0.94 | |
| MDA-MB-231/ATCC (Breast) | 0.04 | ||
| SF-295 (CNS) | <0.01 | ||
| 2-phenylquinolin-4-amine derivative (7a) | HT-29 (Colon) | 8.12 | [2] |
| C-6 substituted 2-phenylquinoline (13) | HeLa (Cervical) | 8.3 | [3] |
| C-6 substituted 2-phenylquinoline (12) | PC3 (Prostate) | 31.37 | [3] |
| 2-(3,4-methylenedioxyphenyl)quinoline (11) | PC3 (Prostate) | 34.34 | [3] |
| Tetrahydrobenzo[h]quinoline derivative | MCF-7 (Breast) | 7.5 (48h) | [2] |
Experimental Protocols
The following are detailed methodologies for the key in vitro cytotoxicity assays commonly used to evaluate 2-phenylquinoline derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[2] The plate is incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 2-phenylquinoline derivatives. A vehicle control (e.g., DMSO) and a no-treatment control are included.[2] The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C in the dark.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against the compound concentration.[2]
SRB (Sulphorhodamine B) Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: After treatment, the cells are fixed by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[7]
-
Staining: The plates are washed four times with tap water and allowed to air dry. Then, 100 µL of 0.057% (w/v) SRB solution is added to each well and incubated at room temperature for 30 minutes.[7]
-
Washing: Unbound dye is removed by washing the plates four times with 1% (v/v) acetic acid.[7]
-
Solubilization and Measurement: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the bound dye. The absorbance is read at 510 nm.[7]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Signaling Pathway: G-Quadruplex Targeting
Some 2-phenylquinoline derivatives have been shown to exert their anticancer effects by targeting and stabilizing G-quadruplexes, which are non-canonical DNA structures found in the promoter regions of oncogenes like c-MYC.[8][9][10] Stabilization of these structures can inhibit gene transcription and, consequently, cancer cell proliferation.
Caption: G-quadruplex stabilization by 2-phenylquinolines.
Signaling Pathway: PI3K/AKT Inhibition
The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is common in cancer.[11][12] Some quinoline derivatives may exert their cytotoxic effects by inhibiting this pathway.
Caption: Putative inhibition of the PI3K/AKT signaling pathway.
References
- 1. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. Structural recognition of the MYC promoter G-quadruplex by a quinoline derivative: insights into molecular targeting of parallel G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA G-Quadruplexes as Targets for Natural Product Drug Discovery [engineering.org.cn]
- 10. DNA G-Quadruplexes as Targets for Natural Product Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
Confirming the Structure of Synthesized 6-Chloro-2-phenylquinoline-4-carboxylic acid: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the chemical structure of synthesized 6-Chloro-2-phenylquinoline-4-carboxylic acid. By presenting key experimental data alongside that of a structurally similar alternative, 2-phenylquinoline-4-carboxylic acid, this document offers a benchmark for researchers to verify the successful synthesis and purity of the target compound. Detailed experimental protocols for the principal synthetic routes and analytical techniques are also provided to ensure reproducibility and accurate characterization.
Structural Comparison at a Glance
The successful synthesis of this compound can be unequivocally confirmed through a combination of spectroscopic methods. The introduction of a chlorine atom at the 6-position of the quinoline core induces characteristic shifts in the spectral data when compared to the unsubstituted analogue, 2-phenylquinoline-4-carboxylic acid. The table below summarizes the expected and reported experimental data for both compounds.
| Property | This compound | 2-phenylquinoline-4-carboxylic acid |
| Molecular Formula | C₁₆H₁₀ClNO₂[1][2] | C₁₆H₁₁NO₂ |
| Molecular Weight | 283.71 g/mol [2] | 249.26 g/mol |
| Melting Point (°C) | Not available | 214-215[3] |
| ¹H NMR (DMSO-d₆, ppm) | Predicted: Aromatic protons expected in the δ 7.5-8.8 ppm range. The presence of the electron-withdrawing chlorine atom is expected to cause a downfield shift of protons on the chlorinated benzene ring of the quinoline core compared to the unsubstituted analogue. A broad singlet for the carboxylic acid proton is expected above 13 ppm. | Reported: 14.07 (s, 1H, COOH), 8.67 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.31 (d, J = 7.4 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (t, J = 7.6 Hz, 1H), 7.72 (t, J = 7.6 Hz, 1H), 7.57 (m, 3H)[3] |
| ¹³C NMR (DMSO-d₆, ppm) | Predicted: Aromatic carbons expected in the δ 118-155 ppm range. The carbon bearing the chlorine atom (C-6) is expected to have a chemical shift around 130-135 ppm. The carboxylic acid carbonyl carbon is anticipated around 167 ppm. | Reported: 168.4, 154.8, 146.7, 138.7, 138.5, 133.6, 131.3, 130.4, 129.6, 129.4, 129.1, 128.4, 128.0, 127.6, 124.9, 122.8, 122.3, 119.3[4] |
| FT-IR (cm⁻¹) | Predicted: Broad O-H stretch (2500-3300), C=O stretch (~1700), C=C and C=N stretches (1400-1600), and a C-Cl stretch (around 700-800). | Reported: 3444 (O-H), 3062 (Ar C-H), 1705 (C=O), 1582 (C=C)[4] |
| Mass Spec. (m/z) | Expected: Molecular ion [M]⁺ at 283 and an [M+2]⁺ peak at 285 with an approximate 1:3 intensity ratio, characteristic of a single chlorine atom. Key fragments would arise from the loss of COOH (m/z 238/240) and subsequent loss of Cl (m/z 203). | Reported: [M+H]⁺ at 250.08233.[3] |
Experimental Protocols
The synthesis of this compound and its non-chlorinated analog can be achieved through well-established synthetic routes, primarily the Pfitzinger and Doebner reactions.
Synthesis of this compound via the Pfitzinger Reaction[5][6][7][8]
This method involves the condensation of 5-chloroisatin with acetophenone in a basic medium.
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of a 20% aqueous ethanol solution.
-
Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.
-
Equip the flask with a reflux condenser and stir the mixture at 80-90 °C for 18-36 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in a minimal amount of water and wash with diethyl ether (2 x 20 mL) to remove unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl or glacial acetic acid until a precipitate forms (typically pH 4-5).
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
Synthesis of 2-phenylquinoline-4-carboxylic acid via the Doebner Reaction[9]
This three-component reaction utilizes aniline, benzaldehyde, and pyruvic acid.
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Iron(III) trifluoromethanesulfonate (catalyst)
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).
-
Add the iron(III) trifluoromethanesulfonate catalyst (15 mol%, 76 mg).
-
Equip the flask with a reflux condenser and heat the mixture to 80°C for 3 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by filtration and recrystallize from a suitable solvent like ethanol.
Characterization Workflow and Key Signaling Pathways
The definitive confirmation of the synthesized product's structure requires a systematic analytical workflow. This involves a combination of spectroscopic techniques to elucidate the molecular structure and a chromatographic method to assess purity.
Quinoline derivatives, including this compound, are of significant interest in drug discovery due to their potential to modulate various signaling pathways implicated in diseases such as cancer. One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in cell proliferation, survival, and apoptosis.
By inhibiting key kinases like PI3K, quinoline derivatives can disrupt this pathway, leading to decreased cell proliferation and the induction of apoptosis in cancer cells. The structural confirmation of these synthesized compounds is the foundational step in exploring their therapeutic potential.
References
Comparative Cross-Reactivity Analysis of 6-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 6-Chloro-2-phenylquinoline-4-carboxylic acid based on available data for structurally and functionally related quinoline derivatives. Due to a lack of direct, publicly available cross-reactivity studies on this specific compound, this analysis leverages performance data from analogous compounds to provide insights into its potential biological targets and off-target effects.
Introduction to this compound
This compound belongs to the quinoline class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] The presence of a chlorine atom at the 6-position and a phenyl group at the 2-position are key structural features that influence its pharmacological profile.[1] Quinolines have been extensively studied for their potential as anticancer and antibacterial agents.[1]
Potential Cross-Reactivity Profile
Based on studies of analogous compounds, this compound may exhibit cross-reactivity with several protein families, including kinases, histone deacetylases (HDACs), and other enzymes.
Kinase Inhibition: PI3K/AKT/mTOR Pathway
Derivatives of 6-Chloro-2-phenylquinolin-4-ol have demonstrated inhibitory action on the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2] The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a characteristic of many cancers.[2] Structurally similar N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have shown significant antiproliferative activity against human colon carcinoma (HCT-116) and human epithelial colorectal adenocarcinoma (Caco-2) cell lines, attributed to their binding to the kinase domain of PI3Kα.[2]
Comparative Anticancer Activity of Structurally Related Compounds (IC₅₀ in µM) [2]
| Compound | HCT-116 | Caco-2 |
| Compound 18 | 3.3 | 50.9 |
| Compound 19 | >100 | >100 |
| Compound 21 | 4.9 | 18.9 |
| LY294002 (Reference) | 10.1 | 15.8 |
Signaling Pathway: PI3K/AKT/mTOR
Caption: PI3K/AKT/mTOR signaling pathway and the potential inhibitory point of quinoline analogs.
Histone Deacetylase (HDAC) Inhibition
A study on 2-phenylquinoline-4-carboxylic acid derivatives (without the 6-chloro substitution) identified them as novel histone deacetylase inhibitors.[3][4][5] Some of these compounds exhibited significant selectivity for HDAC3 over other isoforms.[4][5] While chlorine-substituted analogs in this particular study showed decreased HDAC inhibitory activity compared to the unsubstituted parent compound, this suggests a potential for interaction with HDACs that could be explored.[3][4]
Comparative HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [3][4]
| Compound | Substitution | Percent Inhibition Rate (PIR) at 2 µM |
| D1 | Unsubstituted | - |
| D3 | Chlorine-substituted | 49.43% |
| D8 | Chlorine-substituted | 51.81% |
| D14 | Chlorine-substituted | 49.74% |
| D11 | Difluoride-substituted | 63.49% |
| D12 | Difluoride-substituted | 74.91% |
Experimental Workflow: HDAC Inhibition Assay
Caption: A generalized workflow for an in vitro histone deacetylase (HDAC) inhibition assay.
Other Potential Cross-Reactivities
Studies on various quinoline-4-carboxylic acid derivatives have revealed a broad spectrum of biological activities, suggesting potential cross-reactivity for this compound with other targets.
-
Sirtuin Inhibition : Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent SIRT3 inhibitors, with selectivity over SIRT1 and SIRT2.[6]
-
Antimicrobial Activity : The quinoline scaffold is known for its antibacterial properties, often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] Chloroquinoline analogs have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]
-
Antileishmanial Activity : In silico studies suggest that 2-aryl-quinoline-4-carboxylic acid derivatives could act as antileishmanial agents by targeting Leishmania major N-myristoyltransferase (LmNMT).[7]
-
Aurora A Kinase Inhibition : Although structurally distinct, a quinazoline-based carboxylic acid derivative has been shown to be a selective inhibitor of Aurora A kinase, highlighting the potential for related heterocyclic compounds to target this kinase family.[8]
Experimental Protocols
To ensure the reproducibility of the findings presented for analogous compounds, detailed experimental methodologies are provided below.
Cell Proliferation Assay (MTT Assay)[1]
-
Cell Seeding : Harvest, count, and seed cells into 96-well plates at a predetermined density. Incubate the plates overnight to allow for cell attachment.
-
Compound Treatment : Dissolve the test compound (e.g., this compound) and reference drugs in a suitable solvent (e.g., DMSO) and serially dilute to various concentrations. Treat the cells with these dilutions and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Formazan Solubilization : Incubate the plates to allow for the formation of formazan crystals. Subsequently, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the crystals.
-
Absorbance Measurement : Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro HDAC Inhibition Assay
-
Reaction Mixture Preparation : In a 96-well plate, combine a buffered solution, the HDAC enzyme (e.g., recombinant human HDAC3), a suitable acetylated peptide substrate, and various concentrations of the test inhibitor.
-
Incubation : Incubate the reaction mixture at 37°C for a specified time to allow for the enzymatic deacetylation of the substrate.
-
Development : Add a developer solution containing a protease (to digest the deacetylated peptide) and a fluorophore that is released upon cleavage. This stops the HDAC reaction and initiates the signal-generating reaction.
-
Fluorescence Reading : After a short incubation with the developer, measure the fluorescence intensity using a microplate reader. The fluorescence signal is directly proportional to the HDAC activity.
-
Data Analysis : Determine the IC₅₀ value by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration.
Conclusion
While direct cross-reactivity data for this compound is limited, the available literature on analogous compounds provides a strong foundation for predicting its potential biological activities. The primary areas of interest for cross-reactivity studies include the PI3K/AKT/mTOR signaling pathway and histone deacetylases. Further experimental validation is necessary to confirm these potential interactions and to fully characterize the selectivity and off-target profile of this compound. The provided experimental protocols can serve as a starting point for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Benchmarking the Efficacy of 6-Chloro-2-phenylquinoline-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 6-chloro-2-phenylquinoline-4-carboxylic acid and its derivatives have garnered significant interest due to their diverse biological activities. This guide provides a comparative overview of their efficacy in anticancer, antibacterial, and anti-inflammatory applications, supported by experimental data from various studies.
Executive Summary
Derivatives of this compound have demonstrated potent activity across several therapeutic areas. In oncology, these compounds have been investigated as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), key enzymes in cancer progression. As antibacterial agents, they show promise against both Gram-positive and Gram-negative bacteria. Furthermore, their anti-inflammatory potential is an active area of research. This guide synthesizes available data to offer a comparative benchmark of their performance.
Data Presentation
Anticancer Activity
The anticancer efficacy of 2-phenylquinoline-4-carboxylic acid derivatives, including those with a 6-chloro substitution, has been evaluated against various cancer cell lines and specific enzyme targets. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.
Table 1: Anticancer Activity of 2-Phenylquinoline-4-carboxylic Acid Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| HDAC Inhibitors | |||
| D28 | K562 (Leukemia) | 1.02 | [1] |
| D28 | U266 (Multiple Myeloma) | 1.08 | [1] |
| D28 | U937 (Lymphoma) | 1.11 | [1] |
| D28 | MCF-7 (Breast Cancer) | 5.66 | [1] |
| D28 | A549 (Lung Cancer) | 2.83 | [1] |
| D28 | HDAC3 | 24.45 | [1][2] |
| D29 | HDAC1 | 32.59 | [1] |
| D29 | HDAC3 | 0.477 | [1] |
| SIRT3 Inhibitors | |||
| P6 | SIRT3 | 7.2 | [3][4][5] |
| P6 | SIRT1 | 32.6 | [3][4][5] |
| P6 | SIRT2 | 33.5 | [3][4][5] |
| PI3Kα Inhibitors | |||
| Compound 18 | HCT-116 (Colon Carcinoma) | 3.3 | [6] |
| Compound 19 | Caco-2 (Colorectal Adenocarcinoma) | 17.0 | [6] |
| Compound 19 | HCT-116 (Colon Carcinoma) | 5.3 | [6] |
| Compound 21 | HCT-116 (Colon Carcinoma) | 4.9 | [6] |
Note: The compounds listed are derivatives of 2-phenylquinoline-4-carboxylic acid and N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide, which are structurally related to the topic compound class.
Antibacterial Activity
The antibacterial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [7][8] |
| 5a7 | Escherichia coli | 128 | [7][8] |
Note: These compounds are derivatives of 2-phenyl-quinoline-4-carboxylic acid and demonstrate the potential of this scaffold as a source of antibacterial agents.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
HDAC/SIRT Enzyme Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of specific histone deacetylase or sirtuin enzymes.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the purified recombinant HDAC or SIRT enzyme, a fluorogenic acetylated peptide substrate, and the test compound at various concentrations is prepared in an assay buffer.
-
Incubation: The reaction is initiated and incubated at 37°C for a specified period (e.g., 60 minutes).
-
Development: A developer solution containing a protease is added to stop the enzymatic reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualization
Signaling Pathway of HDAC Inhibition in Cancer
Caption: Mechanism of anticancer action via HDAC inhibition.
Experimental Workflow for Anticancer Drug Screening
Caption: General workflow for in vitro anticancer screening.
Logical Relationship of SIRT3 Inhibition in Cancer Metabolism
Caption: Logic of SIRT3 inhibition leading to cancer cell metabolic stress.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Chloro-2-phenylquinoline-4-carboxylic acid: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 6-Chloro-2-phenylquinoline-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step approach to its safe management and disposal.
Hazard Profile and Safety Summary
This compound and its close analogs are classified as hazardous materials. Understanding their properties is the first step in safe handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Irritant | May cause irritation to the skin, eyes, and respiratory system.[2] | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTRE/Doctor if you feel unwell.[1] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard | Harmful to aquatic life.[3] | P273: Avoid release to the environment.[3] |
Experimental Protocol: Waste Segregation and Disposal
The following protocol details the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Identification and Segregation:
-
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregate waste into the following categories:
-
Solid Waste: Unused chemical, contaminated filter paper, and weighing boats.
-
Liquid Waste: Contaminated solvents and reaction mixtures.
-
Sharps: Contaminated needles, syringes, and broken glass.
-
Personal Protective Equipment (PPE): Contaminated gloves, and disposable lab coats.
-
3. Containerization:
-
Use clearly labeled, leak-proof containers for each waste stream.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
5. Disposal:
-
Disposal of this compound must be conducted through a licensed chemical waste disposal company.[4]
-
Methods of disposal may include:
-
Incineration: Controlled incineration in a hazardous waste incinerator is a common method for destroying organic compounds.[4]
-
Chemical Treatment: Neutralization or other chemical treatments may be employed by the disposal facility.
-
-
Do not dispose of this chemical down the drain or in regular trash.[3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
References
Personal protective equipment for handling 6-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Chloro-2-phenylquinoline-4-carboxylic acid (CAS 6633-62-1). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[2] It may be harmful if ingested or inhaled and can cause irritation to mucous membranes and the upper respiratory tract.[1] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] | To protect eyes from splashes and fine dust particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] Gloves must be inspected before use and changed regularly. | To prevent skin contact, as the compound may cause skin irritation.[3][4] |
| Body Protection | A lab coat or chemical-resistant apron.[5] For larger quantities, chemical-resistant coveralls and boots are recommended.[1] | To protect the skin from accidental spills. |
| Respiratory Protection | All handling of the powdered compound should be conducted in a certified chemical fume hood to avoid dust inhalation.[1] | The compound is irritating to the upper respiratory tract and may be harmful if inhaled.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is used for all weighing and solution preparation activities.[1]
-
Verify that a safety shower and eyewash station are readily accessible and operational.
-
Keep the container of this compound tightly closed when not in use.[1][6]
2. Weighing and Transfer:
-
Don all required PPE before handling the compound.
-
Perform all weighing and transfers within the chemical fume hood to minimize exposure to dust.
-
Use non-sparking tools for handling the solid.
3. Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the process is conducted in a well-ventilated area, preferably within the fume hood.
4. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert the institution's emergency response team.
-
Provide the Safety Data Sheet (SDS) for the compound to the emergency responders.
-
Disposal Plan: Waste Management Protocol
The disposal of this compound and its contaminated materials must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Collect all waste materials, including unused compounds, contaminated PPE (gloves, etc.), and absorbent materials from spills, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Use a sealed, leak-proof container for all waste.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.[7] The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
